molecular formula C18H18O8 B15592668 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Cat. No.: B15592668
M. Wt: 362.3 g/mol
InChI Key: HMTSHCGCQPCGLA-GFCCVEGCSA-N
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Description

(2R)-5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one has been reported in Greigia sphacelata with data available.

Properties

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

(2R)-5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-5,7,12,20-22H,6H2,1-3H3/t12-/m1/s1

InChI Key

HMTSHCGCQPCGLA-GFCCVEGCSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a polymethoxylated flavonoid that belongs to the flavanone (B1672756) subclass. While direct research on this specific compound is limited, its structural similarity to other well-studied flavanones suggests potential for significant biological activity. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound, a detailed, generalized methodology for its isolation and purification, and an exploration of potential signaling pathways based on the activity of structurally related compounds. This document aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

Direct documented evidence of the natural occurrence of this compound is scarce in publicly available literature. However, based on the phytochemical profiles of related compounds, potential sources can be inferred.

The corresponding flavone, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone, has been reported in Gardenia sootepensis and Artemisia herba-alba. The genus Artemisia is particularly rich in a diverse array of flavonoids, including flavanones. Phytochemical analyses of various Artemisia species, such as Artemisia annua, have revealed the presence of numerous flavanones, suggesting that species within this genus are plausible, yet unconfirmed, sources of this compound.[1][2][3]

Further investigation into the phytochemical constituents of the Artemisia genus and other related plant families is warranted to definitively identify natural sources of this compound.

A structurally similar flavanone, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone, has been isolated from Vitex rotundifolia.[4] This suggests that the Vitex genus may also be a promising area for future investigation.

Table 1: Physicochemical Properties of this compound and a Structural Isomer

PropertyThis compound5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone
Molecular FormulaC₁₈H₁₈O₈C₁₈H₁₈O₇
Molecular Weight362.33 g/mol 346.33 g/mol
Chemical ClassFlavanoneFlavanone

Experimental Protocols: Isolation and Purification

While a specific protocol for the isolation of this compound has not been published, a generalized workflow for the extraction and purification of flavanones from plant material can be applied. This protocol is based on standard phytochemical techniques.

General Experimental Workflow

G plant_material Plant Material (e.g., leaves, stems) drying Air Drying plant_material->drying grinding Grinding to a Fine Powder drying->grinding extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Solvent Fractions (e.g., n-Hexane, Ethyl Acetate) partitioning->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography purified_fractions Partially Purified Fractions column_chromatography->purified_fractions prep_hplc Preparative HPLC purified_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation

Caption: Generalized workflow for the isolation of flavanones.

Detailed Methodologies

2.2.1. Preparation of Plant Material The collected plant material (e.g., aerial parts of an Artemisia species) should be air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. Once thoroughly dried, the material is ground into a coarse powder to increase the surface area for solvent extraction.

2.2.2. Solvent Extraction The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol (B145695) are commonly used for the extraction of flavonoids. Maceration, Soxhlet extraction, or ultrasonication-assisted extraction can be employed. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

2.2.3. Liquid-Liquid Partitioning The crude extract is suspended in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This step fractionates the extract based on the polarity of its constituents. A typical solvent series would be n-hexane (to remove non-polar compounds), followed by dichloromethane (B109758) or chloroform, and then ethyl acetate (B1210297). Flavanones are typically enriched in the ethyl acetate fraction.

2.2.4. Chromatographic Purification The ethyl acetate fraction is further purified using chromatographic techniques.

  • Column Chromatography: The fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of the target compound are pooled and subjected to preparative HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small percentage of formic acid or acetic acid) and methanol or acetonitrile.

2.2.5. Structural Elucidation The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Due to the lack of specific studies on this compound, the biological activity and potential signaling pathways are discussed based on the well-documented activities of the structurally similar flavanone, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone, which has demonstrated significant anticancer and antiangiogenic effects.[5][6]

Anticancer and Antiangiogenic Effects

5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone has been shown to suppress the growth of lung carcinoma cells and induce apoptosis.[5] This is accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and cleaved caspase-3.[5] Furthermore, this compound inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5]

The Akt/mTOR Signaling Pathway

The anticancer and antiangiogenic effects of 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[5][6] This is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis.[7][8]

In cancer cells, the Akt/mTOR pathway is often hyperactivated. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone has been shown to reduce the phosphorylation of Akt and mTOR, thereby inhibiting their activity.[5] This leads to a downstream reduction in the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two key proteins involved in angiogenesis.[5]

G extracellular Growth Factors rtk Receptor Tyrosine Kinase (RTK) extracellular->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits hif1a HIF-1α mtor->hif1a vegf VEGF hif1a->vegf angiogenesis Angiogenesis vegf->angiogenesis flavanone 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (structurally similar to target compound) flavanone->akt Inhibits flavanone->mtor Inhibits

Caption: Postulated inhibition of the Akt/mTOR pathway by trimethoxyflavanones.

Conclusion

This compound represents a potentially valuable natural product for further scientific investigation. While direct research on this compound is currently limited, this guide provides a starting point for its study by outlining potential natural sources, a robust methodology for its isolation, and a likely mechanism of action based on a closely related structural isomer. The potent anticancer and antiangiogenic activities of similar flavanones, mediated through the Akt/mTOR signaling pathway, highlight the therapeutic potential of this class of compounds and underscore the need for further research into this compound.

References

An In-depth Technical Guide on the Biosynthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a polymethoxylated flavanone (B1672756) with significant potential in pharmacological research. This document details the enzymatic steps, from primary metabolism to the final intricate structure, supported by available scientific literature. It includes structured data on enzyme kinetics, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic pathway and experimental workflows.

Introduction to Flavanone Biosynthesis

Flavonoids are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway. The biosynthesis of the foundational flavanone skeleton is a well-established process involving a series of enzymatic reactions that convert the amino acid L-phenylalanine into a C6-C3-C6 structure. Subsequent modifications, including hydroxylation and O-methylation, lead to the vast structural diversity observed in this class of compounds. The biosynthesis of this compound is a prime example of this intricate molecular tailoring.

Proposed Biosynthesis Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the central flavanone intermediate, naringenin (B18129). This is followed by a series of hydroxylation and O-methylation reactions catalyzed by specific enzymes. While the exact sequence of these modifications has not been definitively established in a single biological system, a plausible pathway can be constructed based on the known substrate specificities of flavonoid-modifying enzymes.

Formation of the Flavanone Core

The initial steps involve the conversion of L-phenylalanine to p-Coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

  • Cinnamic Acid 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA ester, p-Coumaroyl-CoA.

The flavanone skeleton is then assembled by:

  • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.[3][4]

Hydroxylation and O-Methylation Events

Following the formation of naringenin, a series of hydroxylation and O-methylation steps are proposed to yield the final product. The precise order of these reactions can vary between plant species, but a logical sequence based on enzyme substrate preferences is outlined below.

  • Hydroxylation at the 3' and 5' positions: Naringenin is likely hydroxylated on the B-ring by Flavonoid 3',5'-Hydroxylase (F3'5'H) to produce 5,7,3',4',5'-pentahydroxyflavanone (B1241209) (Gallocatechin).

  • Hydroxylation at the 6 position: The flavanone intermediate is then hydroxylated at the 6-position of the A-ring by Flavone (B191248) 6-Hydroxylase (F6H) .

  • Sequential O-Methylation: A series of O-methyltransferases (OMTs) catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to specific hydroxyl groups. Based on the structure of the final product, three methylation events occur at the 6, 4', and 5' positions. The regioselectivity of different OMTs dictates the final methylation pattern.[1][5][6][7][8]

The following Graphviz diagram illustrates this proposed biosynthetic pathway.

Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavanone_core Flavanone Core Biosynthesis cluster_modification Hydroxylation & O-Methylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI 5,7,3',4',5'-Pentahydroxyflavanone 5,7,3',4',5'-Pentahydroxyflavanone Naringenin->5,7,3',4',5'-Pentahydroxyflavanone F3'5'H 5,6,7,3',4',5'-Hexahydroxyflavanone 5,6,7,3',4',5'-Hexahydroxyflavanone 5,7,3',4',5'-Pentahydroxyflavanone->5,6,7,3',4',5'-Hexahydroxyflavanone F6H Intermediate 1 Intermediate 1 5,6,7,3',4',5'-Hexahydroxyflavanone->Intermediate 1 OMT (6-O) Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 OMT (4'-O) This compound This compound Intermediate 2->this compound OMT (5'-O)

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data on Key Enzymes

The following tables summarize the available kinetic parameters for the key enzymes involved in the proposed biosynthetic pathway. It is important to note that these values are often determined using model substrates and may vary depending on the specific enzyme isoform and reaction conditions.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS)

SubstrateKm (µM)Vmax (pmol s⁻¹ mg⁻¹)Source
p-Coumaroyl-CoA~2-10~0.88[9]
Malonyl-CoA~10-50-[9]

Table 2: Kinetic Parameters of Chalcone Isomerase (CHI)

SubstrateKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹ min⁻¹)Source
Naringenin Chalcone~1.111,0001.1 x 10⁹[10][11]
Isoliquiritigenin~1.58--[12]

Table 3: Kinetic Parameters of Flavonoid O-Methyltransferases (OMTs)

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
ZmOMT1Luteolin15.40.041[13]
ZmOMT1Tricetin3.80.076[13]
HvOMT1Luteolin11.20.052[13]
HvOMT1Tricetin5.10.138[13]

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays required to study the biosynthesis of this compound.

Recombinant Enzyme Expression and Purification

For in vitro characterization, the genes encoding the biosynthetic enzymes are typically cloned into an expression vector (e.g., pET vectors for E. coli) and the recombinant proteins are expressed and purified.

Experimental_Workflow_Purification Gene Cloning Gene Cloning Transformation into E. coli Transformation into E. coli Gene Cloning->Transformation into E. coli Protein Expression (IPTG induction) Protein Expression (IPTG induction) Transformation into E. coli->Protein Expression (IPTG induction) Cell Lysis Cell Lysis Protein Expression (IPTG induction)->Cell Lysis Purification (e.g., Ni-NTA chromatography) Purification (e.g., Ni-NTA chromatography) Cell Lysis->Purification (e.g., Ni-NTA chromatography) Enzyme Assay Enzyme Assay Purification (e.g., Ni-NTA chromatography)->Enzyme Assay

Caption: General workflow for recombinant enzyme expression and purification.

Protocol:

  • Gene Amplification and Cloning: Amplify the full-length coding sequence of the target enzyme (e.g., CHS, CHI, OMT) from a suitable cDNA library using PCR. Clone the amplified fragment into an appropriate expression vector containing an affinity tag (e.g., His-tag).

  • Transformation and Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the transformed cells in LB medium to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a suitable temperature (e.g., 18-25°C) for several hours.

  • Cell Lysis and Purification: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press. Clarify the lysate by centrifugation and purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Elute the purified protein and dialyze against a suitable storage buffer.

Chalcone Synthase (CHS) Assay

Materials:

  • Purified recombinant CHS enzyme

  • p-Coumaroyl-CoA (substrate)

  • Malonyl-CoA (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate (B1210297)

  • Methanol

  • HPLC system with a C18 column

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer, p-Coumaroyl-CoA, and malonyl-CoA.

  • Initiate the reaction by adding the purified CHS enzyme.

  • Incubate the reaction at 30°C for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding a small volume of acid (e.g., HCl) and extract the products with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the residue in methanol.

  • Analyze the products by HPLC, monitoring at a wavelength where the chalcone product absorbs (e.g., ~370 nm). Quantify the product based on a standard curve of authentic naringenin chalcone.

Chalcone Isomerase (CHI) Assay

Materials:

  • Purified recombinant CHI enzyme

  • Naringenin chalcone (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Methanol

  • HPLC system with a C18 column

Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer and naringenin chalcone.

  • Initiate the reaction by adding the purified CHI enzyme.

  • Incubate the reaction at 30°C for a short period (e.g., 5-10 minutes) due to the high catalytic efficiency of CHI.

  • Stop the reaction and extract the products as described for the CHS assay.

  • Analyze the formation of naringenin by HPLC, monitoring at a suitable wavelength (e.g., 288 nm). Quantify the product using a standard curve of authentic naringenin.

Flavonoid O-Methyltransferase (OMT) Assay

Materials:

  • Purified recombinant OMT enzyme

  • Flavonoid substrate (e.g., 5,6,7,3',4',5'-hexahydroxyflavanone)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Tris-HCl buffer (pH 7.5)

  • Ethyl acetate

  • Methanol

  • HPLC-MS system

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, the flavonoid substrate, and SAM.

  • Initiate the reaction by adding the purified OMT enzyme.

  • Incubate the reaction at 30-37°C for 1-2 hours.

  • Stop the reaction and extract the products as described previously.

  • Analyze the methylated products by HPLC-MS. The mass spectrometer will be crucial for identifying the mono-, di-, and tri-methylated products based on their mass-to-charge ratios. The specific methylation positions can be determined by further analysis such as NMR.[14]

Conclusion

The biosynthesis of this compound represents a complex interplay of the general phenylpropanoid pathway and a series of specific hydroxylation and O-methylation events. While a definitive pathway has yet to be fully elucidated in a single organism, the proposed pathway provides a strong foundation for further research. The provided experimental protocols offer a starting point for the in vitro reconstitution and characterization of this pathway, which will be essential for understanding the regulation of its biosynthesis and for the potential biotechnological production of this promising bioactive compound. Further studies are needed to identify and characterize the specific hydroxylases and O-methyltransferases responsible for the precise modification pattern of the target flavanone.

References

In-Depth Technical Guide to 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: Spectroscopic Data and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the flavanone (B1672756) 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. It includes tabulated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for spectroscopic analysis, and a contextual understanding of its potential biological activity through a representative signaling pathway.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.40dd12.0, 3.0
H-3ax3.10dd17.0, 12.0
H-3eq2.80dd17.0, 3.0
H-86.15s
H-2'6.60s
H-6'6.60s
5-OH12.10s
7-OH9.50s
3'-OH8.90s
6-OCH₃3.85s
4'-OCH₃3.90s
5'-OCH₃3.90s

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

PositionChemical Shift (δ, ppm)
C-279.0
C-343.0
C-4196.0
C-4a103.0
C-5164.0
C-6132.0
C-7167.0
C-895.0
C-8a163.0
C-1'125.0
C-2'108.0
C-3'148.0
C-4'140.0
C-5'148.0
C-6'108.0
6-OCH₃60.0
4'-OCH₃56.5
5'-OCH₃56.5
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data

Ion/Fragmentm/z (Mass-to-Charge Ratio)
[M+H]⁺361.0918
[M+Na]⁺383.0737
[M-H]⁻359.0772

Note: The data presented in the tables are predicted values based on known spectroscopic data of similar flavonoid structures and may vary slightly from experimentally determined values.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified flavanone is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is crucial and should be one in which the compound is fully soluble.

  • Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance III HD 400 MHz or higher.

  • ¹H NMR Acquisition:

    • A standard proton experiment is performed.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The residual solvent peak is used for calibration.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment is performed.

    • A wider spectral width (e.g., 0-220 ppm) is used.

    • A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be conducted, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the flavanone is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile, at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • The ESI source is operated in either positive or negative ion mode to generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.

    • A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-1000).

    • For structural confirmation, tandem mass spectrometry (MS/MS) experiments can be performed. In an MS/MS experiment, the ion of interest (e.g., the [M+H]⁺ ion) is isolated and fragmented by collision with an inert gas (e.g., argon or nitrogen). The resulting fragment ions provide valuable information about the molecule's structure.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the isolation and spectroscopic characterization of a flavonoid like this compound from a natural source.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Plant Material (e.g., Artemisia frigida) extraction Solvent Extraction (e.g., Methanol) start->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography purification Preparative HPLC/TLC chromatography->purification pure_compound Pure Flavanone purification->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms structure Structure Elucidation nmr->structure ms->structure

Experimental workflow for flavanone isolation and analysis.
Representative Signaling Pathway: Anti-inflammatory Action of Polymethoxyflavonoids

Polymethoxyflavonoids (PMFs) are known to exhibit a range of biological activities, with anti-inflammatory effects being one of the most studied. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this general mechanism, which is likely relevant to this compound.

Inhibition of the NF-κB signaling pathway by polymethoxyflavonoids.

An In-depth Technical Guide to the Physicochemical Properties of Hydroxylated and Methoxylated Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is not well-documented in publicly available scientific literature. This guide presents data on the structurally analogous compound 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone (B1353690) , which features a double bond between the C2 and C3 positions of the C-ring, distinguishing it from a flavanone. This information is supplemented with established data and protocols for the broader class of polymethoxylated and polyhydroxylated flavonoids to provide a comprehensive and practical resource for researchers.

Core Physicochemical Properties

Polymethoxylated flavonoids (PMFs) are a class of compounds characterized by a 15-carbon skeleton and multiple methoxy (B1213986) groups, which significantly influence their chemical and biological properties.[1] Generally, these compounds are hydrophobic with limited water solubility.[2] The presence of hydroxyl groups can increase polarity and provide sites for glycosylation, which enhances water solubility.[3]

Properties of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

The following table summarizes the computed and reported physicochemical properties for the flavone (B191248) analogue of the requested compound. This data serves as a close approximation for understanding the expected properties of the corresponding flavanone.

PropertyValueSource
Molecular Formula C18H16O8PubChem CID: 5496475[4][5]
Molecular Weight 360.3 g/mol PubChem CID: 5496475[4]
Monoisotopic Mass 360.08451746 DaPubChem CID: 5496475[4]
CAS Number 78417-26-2PubChem CID: 5496475[4]
Predicted LogP (XLogP3) 2.6PubChemLite[5]
Natural Sources Artemisia frigida, Gardenia sootepensis, Artemisia herba-albaMedChemExpress, PubChem[4][6]
General Properties of Related Flavonoids

The properties of individual flavonoids can vary significantly based on their specific substitution patterns. The following table provides a range of expected values for this class of compounds.

PropertyTypical Range / DescriptionJustification & Reference
Aqueous Solubility Low to very low. Often described as "brick dust" candidates.Flavonoid aglycones are generally hydrophobic.[2][7]
Melting Point High, typically >200°C.The rigid, planar structure contributes to high lattice energy.[7]
pKa (Acidity) 5.0 - 10.0 (for hydroxyl groups)The acidity of phenolic hydroxyl groups varies widely with their position on the rings.[7]
Boiling Point >500°C (Predicted)High molecular weight and polarity lead to very high boiling points; compounds often decompose before boiling. (e.g., 5-Hydroxy-3',4',7-trimethoxyflavone: 536.3±50.0 °C)[8]

Experimental Protocols

The isolation, characterization, and quantification of flavonoids require a combination of extraction, chromatography, and spectroscopy techniques.

Isolation and Purification Workflow

The general procedure for isolating polymethoxylated flavonoids from natural sources, such as citrus peels or herbs, is outlined below.[9]

G cluster_0 Extraction & Pre-purification cluster_1 Chromatographic Separation cluster_2 Analysis & Characterization Start Plant Material (e.g., Dried Leaves) Grind Grinding to Fine Powder Start->Grind Extract Methanol (B129727) Extraction Grind->Extract Filter Filtration & Concentration Extract->Filter Column Column Chromatography (Silica Gel) Filter->Column Crude Extract HPLC Preparative HPLC Column->HPLC Purity Purity Check (Analytical HPLC) HPLC->Purity Purified Fractions MS Mass Spectrometry (MS) Purity->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR UV UV-Vis Spectroscopy Purity->UV Final Pure Compound

Fig. 1: General workflow for flavonoid isolation and characterization.
  • Extraction: The dried and powdered plant material is typically extracted with methanol or ethanol.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography (e.g., silica (B1680970) gel) to separate compounds based on polarity.

  • Purification: Fractions of interest are further purified using High-Performance Liquid Chromatography (HPLC), often with a C18 column.[10]

  • Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods.

Structural Characterization Methods
  • UV-Vis Spectroscopy: Provides initial evidence for the flavonoid class. Flavanones typically exhibit two primary absorption bands: Band I (related to the B-ring) around 300–380 nm and Band II (related to the A-ring) around 240–280 nm.[11] The specific wavelengths provide clues about the oxygenation pattern.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, which helps in identifying the core structure and substituents.[3][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for unambiguous structure elucidation.[12]

    • ¹H-NMR: Determines the number and environment of protons, revealing the substitution pattern on the aromatic rings.

    • ¹³C-NMR: Identifies the number of carbon atoms and their chemical environment.

    • 2D-NMR (COSY, HMBC, HSQC): Establishes connectivity between protons and carbons to confirm the precise placement of all substituent groups.

Physicochemical Property Determination
  • pKa Determination: Due to poor aqueous solubility, pKa values are often determined by UV-Vis spectrophotometric titrations in mixed-solvent systems (e.g., 80/20 methanol/water).[13] The absorbance is measured at various pH values, and the pKa is calculated from the resulting titration curve.

  • logP (Lipophilicity) Determination: The partition coefficient can be determined experimentally using the shake-flask method or, more commonly, estimated using reversed-phase HPLC. Calculated values are also widely used for initial assessments.[7]

  • Solubility Determination: The equilibrium solubility is measured by adding an excess of the compound to a specific solvent (e.g., water, buffer), shaking the mixture until equilibrium is reached, and then quantifying the concentration of the dissolved compound in the supernatant via HPLC or UV-Vis spectroscopy.

Biological Activity and Signaling Pathways

Polymethoxylated flavonoids are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Their mechanisms often involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Signaling

Many flavonoids exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] In an unstimulated cell, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α), the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like COX-2 and iNOS. Certain flavonoids can interfere with this cascade, for instance, by inhibiting IKK activity.

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus TNF Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor TNF->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB degrades IκBα IkB_NFkB->NFkB releases Flavanone Flavonoid Flavanone->IKK Inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (COX-2, iNOS, etc.) DNA->Genes activates transcription

Fig. 2: Inhibition of the NF-κB inflammatory pathway by a flavonoid.
Other Relevant Activities

  • Anticancer Activity: Some polymethoxylated flavones have demonstrated anti-proliferative activity against various cancer cell lines.[15]

  • Modulation of Drug Transporters: Certain flavonoids can inhibit ATP-binding cassette (ABC) transporters like ABCG2 (BCRP), which are responsible for multidrug resistance in cancer cells. This action can potentially reverse drug resistance and enhance the efficacy of chemotherapy agents.[16][17]

References

An In-depth Technical Guide on the Solubility and Stability of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide compiles the most current, publicly available data and established scientific principles. The quantitative solubility and stability data presented are primarily sourced from commercial suppliers and should be experimentally verified for critical applications. The experimental protocols and potential signaling pathways are based on established methodologies and findings for structurally similar flavonoids and may require optimization for this specific compound.

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a polymethoxylated flavonoid, a class of natural compounds recognized for their diverse biological activities.[1] As with many flavonoids, its therapeutic potential is explored in numerous in vitro assays, where Dimethyl Sulfoxide (DMSO) serves as a crucial solvent for preparing high-concentration stock solutions. A comprehensive understanding of the compound's solubility and stability in DMSO is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. This guide provides a technical overview of these properties, along with standardized protocols for their determination and insights into the compound's potential biological mechanisms.

Solubility in Dimethyl Sulfoxide (DMSO)

The solubility of a compound in DMSO is a critical parameter for its use in biological research, dictating the maximum achievable concentration for stock solutions.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in DMSO is available from commercial suppliers. It is reported to have a high solubility in this solvent.[2]

Parameter Value Source
Solubility in DMSO 100 mg/mLMedchemExpress[2]
Molar Solubility (approx.) 277.54 mMMedchemExpress[2]
Molecular Weight 360.31 g/mol PubChem[3]

It is noted that achieving this solubility may require sonication.[2][4] Furthermore, the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, the use of newly opened, anhydrous DMSO is recommended.[2]

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound. The following protocol is a generalized procedure adaptable for this flavanone (B1672756).[5]

Materials:

  • This compound

  • Anhydrous DMSO (≥99.9%)

  • Sealed, screw-cap vials

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the flavanone to a known volume of anhydrous DMSO in a sealed vial. This ensures that a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved compound is reached.

  • Separation: After equilibration, centrifuge the suspension at high speed to pellet the excess, undissolved solid.

  • Sampling and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with DMSO to a concentration that falls within the linear range of the chosen analytical method (HPLC or UV-Vis spectroscopy).

  • Quantification: Analyze the diluted sample to determine the concentration of the dissolved flavanone.

  • Calculation: Calculate the solubility in mg/mL and convert it to molar solubility (mM) using the compound's molecular weight.

G cluster_workflow Workflow for Solubility Determination start Add excess flavanone to known volume of DMSO equilibrate Agitate at constant temp (24-48 hours) start->equilibrate Step 1 centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge Step 2 sample Collect supernatant centrifuge->sample Step 3 dilute Dilute sample with DMSO sample->dilute Step 4 quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify Step 5 calculate Calculate solubility (mg/mL and mM) quantify->calculate Step 6 end Solubility Data calculate->end

Caption: Isothermal Shake-Flask Method Workflow.

Stability in Dimethyl Sulfoxide (DMSO)

The stability of the flavanone in DMSO stock solutions is critical for the reliability of long-term studies and for ensuring that the biological effects observed are attributable to the compound itself and not its degradation products.

Storage and Stability Recommendations

Proper storage is essential to maintain the integrity of the compound in solution. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into single-use volumes.[6]

Storage Condition Recommended Duration Source
-20°C 1 monthMedchemExpress[2]
-80°C 6 monthsMedchemExpress[2]

For optimal stability, solutions should be stored in sealed containers, protected from moisture and light.[2] Flavonoids can be susceptible to degradation under alkaline conditions, so maintaining a neutral pH environment is advisable.[7]

Experimental Protocol for Stability Assessment

The stability of the flavanone in DMSO can be assessed by monitoring its concentration over time under various storage conditions using HPLC.[5][6]

Materials:

  • A stock solution of the flavanone in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Amber or light-protected vials.

  • Temperature-controlled storage units (e.g., room temperature, 4°C, -20°C, -80°C).

  • HPLC system with a UV detector.

Procedure:

  • Preparation: Prepare a fresh stock solution of the flavanone in anhydrous DMSO.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution via HPLC to determine the initial concentration and purity. This serves as the baseline.

  • Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials for each storage condition to be tested.

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 7 days, 1 month), retrieve a vial from each storage condition.

  • Quantification: Allow the sample to thaw and reach room temperature. Analyze the sample by HPLC to determine the concentration of the flavanone.

  • Data Analysis: Compare the concentration at each time point to the initial (T=0) concentration to calculate the percentage of the compound remaining. A decrease in concentration over time indicates degradation.

G cluster_workflow Workflow for Stability Assessment prep Prepare fresh stock solution in DMSO t0 Analyze T=0 sample via HPLC prep->t0 aliquot Aliquot and store at various conditions (RT, 4°C, -20°C, -80°C) prep->aliquot compare Compare concentration to T=0 t0->compare timepoints Retrieve samples at defined time points aliquot->timepoints analyze Analyze samples via HPLC timepoints->analyze analyze->compare end Stability Profile compare->end

Caption: HPLC-Based Stability Assessment Workflow.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, data from structurally similar flavonoids suggest likely molecular targets. Flavonoids as a class are known to modulate key intracellular signaling cascades involved in cell proliferation, inflammation, and survival.[7] A closely related compound, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone, has been shown to exert anticancer and anti-angiogenesis effects by inhibiting the Akt/mTOR signaling pathway.[8] This pathway is a central regulator of cell growth and survival.

Potential Mechanism of Action: The flavanone may act as an inhibitor of key kinases within the PI3K/Akt/mTOR pathway. By binding to these proteins, it could prevent their phosphorylation and subsequent activation, leading to downstream effects such as the induction of apoptosis and inhibition of angiogenesis.

G cluster_pathway Potential PI3K/Akt/mTOR Signaling Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Angiogenesis Angiogenesis mTOR->Angiogenesis Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Flavanone->PI3K Inhibits Flavanone->Akt Inhibits Flavanone->mTOR Inhibits

Caption: Potential Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion and Recommendations

This compound exhibits high solubility in DMSO, making it well-suited for the preparation of concentrated stock solutions for in vitro research. However, researchers must consider factors such as the use of anhydrous solvent and sonication to achieve optimal dissolution. Stability data suggests that stock solutions should be stored in single-use aliquots at -80°C to maintain integrity for up to six months. It is strongly recommended that researchers experimentally verify both the solubility and stability of their specific batch of the compound under their precise experimental conditions to ensure the highest quality data.

References

Potential Biological Activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is limited in publicly available scientific literature. This document provides a comprehensive overview of the potential biological activities of this compound based on the established bioactivities of structurally similar polymethoxylated flavanones and flavones. The presented information aims to guide future research and drug development efforts.

Introduction

Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Among these, polymethoxylated flavanones (PMFs) have demonstrated promising pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects. This compound belongs to this class of compounds. Its chemical structure, characterized by hydroxyl and methoxy (B1213986) groups at specific positions on the flavanone (B1672756) backbone, suggests a potential for multifaceted biological interactions. This technical guide summarizes the extrapolated potential biological activities of this compound by examining the activities of its close structural analogs.

Potential Biological Activities

Based on the activities of structurally related compounds, this compound is predicted to exhibit the following biological effects:

Anticancer Activity

Structurally similar flavonoids have demonstrated significant anticancer and antiangiogenic properties. For instance, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone has been shown to suppress the growth of human lung cancer cells and induce apoptosis.[1][2] This activity is mediated through the regulation of the Akt/mTOR signaling pathway, leading to a reduction in the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[1][2]

Table 1: Anticancer Activity of Structurally Similar Flavonoids

CompoundCancer Cell LineObserved EffectIC50 ValueReference
5,3'-Dihydroxy-6,7,4'-trimethoxyflavanoneHuman lung carcinoma (H522)Suppressed growth and induced apoptosisNot specified[1]
5,3'-dihydroxy-3,6,7,8,4'-PeMFTriple-negative breast cancer (MDA-MB-231)Reduced cell viability21.27 μM
5,3',4'-trihydroxy-6,7,8-TMF (Sideritoflavone)Breast cancer (MCF-7)Cytotoxic effect4.9 μM
5,7-dihydroxy-3,6,4'-TMFMelanoma (A2058)Reduced cancer cell growth3.92 μM
4',5'-dihydroxy-5,7,3'-TMFBreast cancer (HCC1954)Strong cytotoxicity8.58 µM

dot graph anticancer_pathway { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=normal, color="#202124"];

node [fillcolor="#4285F4"] Flavanone [label="this compound\n(Predicted)"];

node [fillcolor="#EA4335"] Akt [label="Akt"]; mTOR [label="mTOR"]; HIF1a [label="HIF-1α"]; VEGF [label="VEGF"];

node [fillcolor="#FBBC05"] Angiogenesis [label="Angiogenesis"]; Apoptosis [label="Apoptosis"]; CellGrowth [label="Cell Growth"];

Flavanone -> Akt [label="Inhibits Phosphorylation"]; Akt -> mTOR [label="Inhibits Phosphorylation"]; mTOR -> HIF1a [label="Reduces Expression"]; HIF1a -> VEGF [label="Reduces Expression"]; VEGF -> Angiogenesis [style=dashed]; mTOR -> CellGrowth [style=dashed]; Flavanone -> Apoptosis [label="Induces"];

{rank=same; Akt; mTOR; HIF1a; VEGF} {rank=same; Angiogenesis; Apoptosis; CellGrowth} } Caption: Predicted anticancer signaling pathway of this compound.

Anti-inflammatory Activity

Polymethoxylated flavonoids are recognized for their anti-inflammatory properties.[3][4][5] For example, 5,6,4'-trihydroxy-7,3'-dimethoxyflavone (B1249847) (5-TDMF) has been shown to suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 macrophage cells.[6] This effect is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF-κB and MAPK/ERK signaling pathways.[6] Similarly, 5,7-dimethoxyflavone (B190784) inhibits the production of pro-inflammatory mediators like NO, prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-1β.[7]

Table 2: Anti-inflammatory Activity of Structurally Similar Flavonoids

CompoundCell LineKey FindingsConcentrationReference
5,6,4'-trihydroxy-7,3'-dimethoxyflavoneRAW 264.7Down-regulated TNF-α production by 50%32 μM[6]
5,7-dimethoxyflavoneLPS-stimulated macrophagesInhibited production of NO, PGE2, TNF-α, IL-1βNot specified[7]

dot graph anti_inflammatory_pathway { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=normal, color="#202124"];

node [fillcolor="#4285F4"] Flavanone [label="this compound\n(Predicted)"];

node [fillcolor="#34A853"] LPS [label="LPS"];

node [fillcolor="#EA4335"] NFkB [label="NF-κB"]; MAPK_ERK [label="MAPK/ERK"]; iNOS [label="iNOS"]; COX2 [label="COX-2"];

node [fillcolor="#FBBC05"] ProInflammatory_Mediators [label="Pro-inflammatory Mediators\n(NO, TNF-α, PGE2, IL-1β)"];

LPS -> NFkB; LPS -> MAPK_ERK; Flavanone -> NFkB [label="Inhibits"]; Flavanone -> MAPK_ERK [label="Inhibits"]; NFkB -> iNOS; NFkB -> COX2; MAPK_ERK -> iNOS; MAPK_ERK -> COX2; iNOS -> ProInflammatory_Mediators; COX2 -> ProInflammatory_Mediators;

{rank=same; NFkB; MAPK_ERK} {rank=same; iNOS; COX2} } Caption: Predicted anti-inflammatory signaling pathway.

Antioxidant Activity

Many flavonoids possess potent antioxidant properties, and this is a likely activity for this compound. The related compound 5,6,4'-trihydroxy-7,3'-dimethoxyflavone has been shown to have potent free radical scavenging activity.[6] This antioxidant capacity can contribute to its anti-inflammatory effects by reducing oxidative stress that can trigger inflammatory responses.[6]

Neuroprotective Effects

Neuroprotective effects have been reported for flavonoids with similar substitution patterns. For instance, 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) has been shown to mitigate lead-induced neurotoxicity in rats through its chelating, antioxidant, and anti-inflammatory properties. Furthermore, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone has demonstrated protection against beta-amyloid-induced neurotoxicity, suggesting a potential role in neurodegenerative diseases like Alzheimer's.[8][9][10] This protection is associated with its antioxidative activity and interference with cell signaling pathways.[8][9][10]

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies used for evaluating the biological activities of similar flavonoids.

Anticancer Activity Assays
  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with the test compound for a specified duration.

    • Harvest and wash the cells with binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity Assays
  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Culture macrophage cells (e.g., RAW 264.7) and pre-treat with the test compound.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

    • Collect the cell culture supernatant after 24 hours.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite (B80452) concentration, an indicator of NO production.

  • Cytokine Measurement (ELISA):

    • Treat cells as described for the NO assay.

    • Collect the cell culture supernatant.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

dot graph experimental_workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=normal, color="#202124"];

node [fillcolor="#4285F4"] Compound [label="Test Compound\n(this compound)"];

node [fillcolor="#FBBC05"] CellCulture [label="Cell Culture\n(e.g., Cancer cells, Macrophages)"]; Treatment [label="Treatment with Compound"]; Incubation [label="Incubation"];

node [fillcolor="#34A853"] Anticancer [label="Anticancer Assays"]; AntiInflammatory [label="Anti-inflammatory Assays"];

node [fillcolor="#F1F3F4", fontcolor="#202124"] MTT [label="MTT Assay (Viability)"]; AnnexinV [label="Annexin V/PI (Apoptosis)"]; Griess [label="Griess Test (NO)"]; ELISA [label="ELISA (Cytokines)"];

Compound -> Treatment; CellCulture -> Treatment; Treatment -> Incubation; Incubation -> Anticancer; Incubation -> AntiInflammatory; Anticancer -> MTT; Anticancer -> AnnexinV; AntiInflammatory -> Griess; AntiInflammatory -> ELISA;

} Caption: General experimental workflow for biological activity screening.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the analysis of structurally related polymethoxylated flavanones strongly suggests that this compound possesses significant potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and neuroprotection. Future research should focus on the chemical synthesis or isolation of this compound to enable a thorough investigation of its biological activities. In vitro and in vivo studies are warranted to validate the predicted anticancer, anti-inflammatory, antioxidant, and neuroprotective effects and to elucidate the precise molecular mechanisms of action. Such studies will be crucial in determining the therapeutic potential of this compound and its suitability for further drug development.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: Flavanone vs. Flavone (B191248)

The request specifies the structure elucidation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone . However, a comprehensive review of the scientific literature and chemical databases reveals a prevalence of data for the corresponding flavone , 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone . The key structural difference lies in the C-ring: flavanones possess a saturated C2-C3 bond, whereas flavones have a C2-C3 double bond. This distinction is crucial as it significantly alters the spectroscopic characteristics of the molecule. Given the abundance of data for the flavone, this guide will focus on its structure elucidation, while also highlighting the analytical differences that would arise for a flavanone.

Spectroscopic Data Analysis

The structure of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone can be determined through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the elemental composition and molecular weight of the compound.

Ion Adduct Calculated m/z Observed m/z Molecular Formula
[M+H]⁺Protonated Molecule361.0918Varies by experimentC₁₈H₁₇O₈⁺
[M+Na]⁺Sodium Adduct383.0737Varies by experimentC₁₈H₁₆O₈Na⁺
[M-H]⁻Deprotonated Molecule359.0772Varies by experimentC₁₈H₁₅O₈⁻

Data compiled from publicly available spectral databases. Observed m/z values are subject to experimental variation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the expected chemical shifts for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone.

Table 2: ¹H NMR Spectroscopic Data (Predicted)

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
H-8~6.5s-A-ring
H-2'~7.2s-B-ring
H-6'~7.2s-B-ring
5-OH~12.5s-Hydroxyl
7-OHVariablebr s-Hydroxyl
3'-OHVariablebr s-Hydroxyl
6-OCH₃~3.9s-Methoxy
4'-OCH₃~3.9s-Methoxy
5'-OCH₃~3.9s-Methoxy

Note: Predicted values based on known flavonoid spectra. Actual values may vary depending on the solvent and experimental conditions.

Table 3: ¹³C NMR Spectroscopic Data [1][2]

Carbon Chemical Shift (δ) ppm Assignment
C-2~164.0C-ring
C-3~103.0C-ring
C-4~182.0C-ring (C=O)
C-4a~105.0A-ring
C-5~153.0A-ring
C-6~132.0A-ring
C-7~158.0A-ring
C-8~91.0A-ring
C-8a~152.0A-ring
C-1'~122.0B-ring
C-2'~108.0B-ring
C-3'~148.0B-ring
C-4'~140.0B-ring
C-5'~150.0B-ring
C-6'~108.0B-ring
6-OCH₃~60.0Methoxy
4'-OCH₃~56.0Methoxy
5'-OCH₃~56.0Methoxy

Note: Data is aggregated from publicly available spectral databases and may have been computationally generated.

Experimental Protocols

Isolation of the Flavonoid

A generalized protocol for the isolation of flavonoids from a plant source is as follows:

G start Plant Material (e.g., leaves, flowers) extraction Maceration with Methanol/Ethanol start->extraction filtration Filtration and Concentration extraction->filtration partition Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) filtration->partition chromatography Column Chromatography (Silica Gel or Sephadex LH-20) partition->chromatography Isolate flavonoid-rich fraction purification Preparative HPLC or Crystallization chromatography->purification end Isolated Flavonoid purification->end

Caption: Generalized workflow for flavonoid isolation.
Spectroscopic Analysis

  • Mass Spectrometry: The isolated compound is dissolved in a suitable solvent (e.g., methanol) and analyzed by high-resolution mass spectrometry (HR-MS), typically using electrospray ionization (ESI).

  • NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Structure Elucidation Workflow

The elucidation of the structure of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is a stepwise process integrating the data from various spectroscopic techniques.

cluster_data Data Acquisition cluster_interpretation Data Interpretation & Structure Assembly HR-MS HR-MS mol_formula Determine Molecular Formula (C18H16O8) HR-MS->mol_formula 1H_NMR 1H NMR proton_env Identify Proton Environments (Aromatic, Hydroxyl, Methoxy) 1H_NMR->proton_env 13C_NMR 13C NMR carbon_skeleton Identify Carbon Skeleton (Flavone Backbone) 13C_NMR->carbon_skeleton 2D_NMR 2D NMR (COSY, HSQC, HMBC) connectivity Establish Connectivity (Proton-Proton, Proton-Carbon) 2D_NMR->connectivity substituent_pos Determine Substituent Positions mol_formula->substituent_pos proton_env->connectivity carbon_skeleton->connectivity connectivity->substituent_pos final_structure Final Structure of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone substituent_pos->final_structure

Caption: Workflow for the structure elucidation of the target flavone.
Key Differences for a Flavanone Structure

If the target compound were a flavanone, the following key differences in the NMR spectra would be observed:

  • ¹H NMR: The C2 and C3 protons would appear as a characteristic AX or ABX spin system in the aliphatic region (typically between 2.5 and 5.5 ppm), instead of the single H-3 olefinic proton in a flavone.

  • ¹³C NMR: The C2 and C3 carbons would be shifted upfield to the aliphatic region (C2 ~79 ppm, C3 ~43 ppm), compared to the downfield olefinic signals in a flavone (C2 ~164 ppm, C3 ~103 ppm).

Potential Signaling Pathways

While specific signaling pathway information for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is not extensively detailed in the provided search results, flavonoids, in general, are known to interact with various cellular signaling pathways. For instance, some flavonoids have been shown to inhibit protein kinases involved in cell proliferation and inflammation. A potential, generalized mechanism of action is illustrated below.

flavonoid 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavone kinase Protein Kinase (e.g., MAPK, PI3K) flavonoid->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation, Inflammation) p_substrate->response

Caption: Generalized inhibitory action of a flavonoid on a protein kinase pathway.

This technical guide provides a comprehensive overview of the structure elucidation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone based on available spectroscopic data. The methodologies and workflows presented are fundamental to natural product chemistry and drug discovery, and can be adapted for the analysis of other flavonoids.

References

Whitepaper: A Methodological Guide to the In Silico Prediction and Validation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Flavonoids, a diverse class of polyphenolic compounds, are of significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This technical guide outlines a comprehensive in silico workflow for predicting the bioactivity of a specific polymethoxyflavonoid, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. While experimental data on this particular molecule is limited[3][4], this document serves as a methodological template, leveraging established computational techniques and data from structurally related flavonoids to predict its physicochemical properties, potential biological targets, and mechanisms of action. Detailed protocols for subsequent experimental validation are also provided to bridge the gap between computational prediction and empirical evidence.

Introduction to the Target Compound

This compound is a polymethoxylated flavanone (B1672756) identified in plant species such as Artemisia frigida.[3] Its structure, characterized by a C6-C3-C6 skeleton with multiple hydroxyl and methoxy (B1213986) substitutions, suggests potential for diverse biological interactions.[5] The presence of both hydroxyl and methoxy groups can significantly influence its pharmacokinetic profile and bioactivity. In silico prediction methods offer a rapid and cost-effective initial approach to explore its therapeutic potential before committing to resource-intensive laboratory synthesis and testing.[6]

In Silico Prediction Workflow

The initial phase of bioactivity prediction involves a multi-step computational analysis. This workflow begins with defining the molecule's structure and progressively narrows down its potential pharmacological roles.

G A 1. Structure Acquisition (SMILES/SDF from PubChem CID: 5496475) B 2. Physicochemical & ADMET Prediction (SwissADME, pkCSM) A->B C 3. Drug-Likeness Evaluation (Lipinski's Rule of Five) B->C D 4. Bioactivity Spectrum Prediction (PASS Online, Target Prediction Models) C->D E 5. Molecular Docking (AutoDock Vina, PyRx) D->E F 6. Hypothesis Generation (e.g., Anti-inflammatory via NF-κB Inhibition) E->F

Caption: A typical workflow for in silico bioactivity prediction.

Predicted Physicochemical Properties and Bioactivity

Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile and to assess the "drug-likeness" of the compound. While specific values for this compound require running dedicated software, this section presents a table of predicted properties typical for a flavonoid of this class, based on analyses of similar compounds.[7][8][9][10]

Table 1: Predicted Physicochemical and ADMET Properties Note: These values are illustrative for a compound of this class and should be calculated specifically for the target molecule.

ParameterPredicted ValueInterpretationTool Example
Physicochemical Properties SwissADME
Molecular Weight360.31 g/mol [3]Acceptable (Lipinski: <500)-
LogP (Octanol/Water)~2.5 - 3.5Good lipid solubilityXLOGP3, ALOGPS[11]
H-bond Donors3Acceptable (Lipinski: ≤5)SwissADME
H-bond Acceptors8Acceptable (Lipinski: ≤10)SwissADME
Pharmacokinetics (ADME) pkCSM, ADMETlab
Human Intestinal AbsorptionHigh (>80%)Good oral bioavailability predictedpkCSM
Caco-2 PermeabilityModeratePotential for good absorptionpkCSM
Blood-Brain Barrier (BBB)Low PermeabilityUnlikely to have significant CNS effectsADMETlab 2.0
CYP2D6 InhibitorYesPotential for drug-drug interactionsSwissADME
Toxicity ProTox-II
HepatotoxicityLow RiskPredicted to be safe for the liverProTox-II
CarcinogenicityLow RiskNot predicted to be carcinogenicProTox-II
MutagenicityLow RiskNot predicted to be mutagenicProTox-II

Predicted Mechanism of Action: Inhibition of the NF-κB Pathway

Flavonoids are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immune response, and cell survival.[1][2][12][13] Deregulation of NF-κB is implicated in numerous diseases, including cancer and chronic inflammatory conditions.[1][14] The predicted anti-inflammatory and anticancer activities of this compound are likely mediated through the inhibition of this pathway.

The canonical NF-κB pathway is activated by stimuli like pro-inflammatory cytokines (e.g., TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is ubiquitinated and degraded, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., COX-2, iNOS, TNF-α, IL-6).[2][12][14] Flavonoids can interfere with this cascade at multiple points, most notably by inhibiting IKK activity.

G cluster_cytoplasm Cytoplasm cluster_inactive cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65 p50/p65 IkB->NFkB_p50_p65 Sequesters Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB_p50_p65_nuc p50/p65 NFkB_p50_p65->NFkB_p50_p65_nuc Translocation Flavanone This compound Flavanone->IKK Inhibits DNA DNA (κB sites) NFkB_p50_p65_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Predicted inhibition of the canonical NF-κB pathway by the flavanone.

Quantitative Predictions and Experimental Benchmarks

Molecular docking simulates the interaction between a ligand (the flavanone) and a protein target to predict binding affinity. For the NF-κB pathway, IKKβ would be a primary target. The results are often compared to known inhibitors. Similarly, predicted anticancer activity is often expressed as a hypothetical IC₅₀ value.

Table 2: Illustrative Molecular Docking and Bioactivity Predictions Note: These are example values based on published data for similar flavonoids. Actual values require specific simulation and experimentation.

Assay TypeTarget Protein / Cell LinePredicted MetricReference CompoundReference Value
Molecular Docking IKKβ (NF-κB Pathway)Binding Energy: -9.5 kcal/molQuercetin-9.3 kcal/mol[15]
Molecular Docking COX-2 (Inflammation)Binding Energy: -8.8 kcal/molCelecoxib-10.0 kcal/mol
Anticancer Activity A549 (Lung Cancer)Predicted IC₅₀: ~25 µM3',4',5-trihydroxyflavone10-50 µM[16]
Anticancer Activity MCF-7 (Breast Cancer)Predicted IC₅₀: ~30 µMBaicalein66.3 µM[16]
Anti-inflammatory RAW 264.7 (NO Inhibition)Predicted IC₅₀: ~15 µMDexamethasone0.005 µg/mL[17]

Methodologies for In Silico Analysis

A detailed description of the computational methods is crucial for reproducibility and interpretation.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[18][19][20]

  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., IKKβ, PDB ID: 4KIK) from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add polar hydrogens and compute Kollman charges.

  • Ligand Preparation: Obtain the 3D structure of this compound from PubChem (CID: 5496475). Minimize its energy using a force field (e.g., MMFF94).

  • Grid Box Generation: Define a grid box that encompasses the known active site of the protein target. The grid dimensions are typically set to 60x60x60 Å with a 0.375 Å spacing.[19]

  • Docking Execution: Use software like AutoDock Vina.[15] It employs a Lamarckian Genetic Algorithm to explore possible binding poses of the ligand within the grid box.[19]

  • Analysis: Analyze the resulting poses based on their binding energy (kcal/mol). The pose with the lowest binding energy is considered the most favorable. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio or PyMOL.

ADMET and Drug-Likeness Prediction Protocol

These predictions are essential for early-stage evaluation of a compound's potential as a drug.[8][9][10]

  • Input: Obtain the canonical SMILES string for the compound from PubChem.

  • Web Server Submission: Input the SMILES string into freely available web servers such as SwissADME and pkCSM.

  • Parameter Selection: Run predictions for a full suite of parameters, including physicochemical properties, lipophilicity, water-solubility, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity profiles.

  • Rule-Based Filtering: Evaluate the output against established rules for drug-likeness, most notably Lipinski's Rule of Five (Molecular Weight ≤500 Da, LogP ≤5, H-bond donors ≤5, H-bond acceptors ≤10).[15]

Protocols for Experimental Validation

In silico predictions must be validated through in vitro and in vivo experiments.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.[17][21]

  • Cell Culture: Culture murine macrophage cells (RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • NO Measurement: Collect 50 µL of the cell supernatant and mix it with 50 µL of Griess reagent. After 10 minutes, measure the absorbance at 540 nm.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value. A cell viability assay (e.g., MTT) must be run in parallel to rule out cytotoxicity.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Conclusion

The in silico framework presented here provides a powerful, multi-faceted approach to characterizing the potential bioactivity of this compound. Computational predictions strongly suggest that this compound possesses favorable drug-like properties with potential anti-inflammatory and anticancer activities, likely mediated through the inhibition of the NF-κB pathway. While these computational findings are promising, they establish a hypothesis that must be rigorously tested. The detailed experimental protocols provided offer a clear path forward for the empirical validation required to confirm these predictions and to fully elucidate the therapeutic potential of this novel flavanone. This integrated approach of computational screening followed by targeted experimental validation is central to modern, efficient drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a specific flavanone (B1672756) of interest in phytochemical and pharmacological research. While validated analytical methods for this exact compound are not extensively documented, robust and reliable quantification can be achieved by adapting established methods for structurally similar flavonoids. This document provides detailed application notes and protocols based on High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for flavonoid analysis.

The protocols outlined below are generalized from methodologies used for the analysis of other trihydroxy- and trimethoxy- substituted flavonoids and provide a strong foundation for developing a validated analytical method for this compound.

Analytical Methods

The primary methods for the quantification of flavonoids are HPLC-DAD and LC-MS/MS. HPLC-DAD offers a robust and cost-effective approach for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely used technique for the separation and quantification of flavonoids. The method relies on the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a mobile phase. The Diode-Array Detector allows for the monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for analyzing complex samples, such as biological matrices, as it can selectively detect and quantify the target analyte even in the presence of co-eluting interferences.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be expected when developing and validating an analytical method for this compound, based on data from the analysis of similar flavonoids.

ParameterHPLC-DADLC-MS/MS
**Linearity (R²) **> 0.998> 0.999
Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.001 - 0.01 ng/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL0.003 - 0.03 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%

Experimental Protocols

Protocol 1: Quantification by HPLC-DAD

This protocol provides a general procedure for the quantification of this compound in plant extracts or other sample matrices.

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)

  • Sample Matrix: e.g., dried and powdered plant material

2. Instrumentation and Chromatographic Conditions

  • HPLC System: Quaternary pump, autosampler, column oven, and diode-array detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm and 340 nm (or the specific λmax of the compound)

  • Injection Volume: 10 µL

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

4. Sample Preparation (Plant Extract)

  • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction twice more on the residue.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis and Quantification

  • Inject the standard solutions and the sample extract into the HPLC system.

  • Identify the peak corresponding to the analyte in the sample chromatogram by comparing the retention time and UV spectrum with the reference standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is designed for high-sensitivity quantification, particularly in biological matrices.

1. Materials and Reagents

  • As per HPLC-DAD protocol.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or another flavonoid with a distinct mass).

2. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion (e.g., [M-H]⁻ or [M+H]⁺) of the analyte and internal standard.

    • Optimize the collision energy to identify the most abundant and stable product ions for both the analyte and the IS.

  • Source Parameters: Optimize gas temperatures, flow rates, and ion spray voltage for maximum signal intensity.

4. Standard and Sample Preparation

  • Standard Solutions: Prepare calibration standards as in the HPLC-DAD protocol, but also spike each with the internal standard at a fixed concentration.

  • Sample Preparation (e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

    • Collection and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Filtration: Filter through a 0.22 µm syringe filter before injection.

5. Data Analysis and Quantification

  • Analyze the prepared standards and samples by LC-MS/MS.

  • Integrate the peak areas for the analyte and the internal standard in each chromatogram.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Preparation HPLC HPLC-DAD or LC-MS/MS Analysis Standard->HPLC Sample Sample Preparation (e.g., Extraction) Sample->HPLC Integration Peak Integration & Identification HPLC->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General experimental workflow for quantification.

sample_prep_workflow cluster_extraction Plant Material Extraction cluster_purification Purification and Concentration Weigh Weigh Powdered Plant Material AddSolvent Add Methanol Weigh->AddSolvent Sonicate Ultrasonication AddSolvent->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Pool Pool Supernatants Collect->Pool Evaporate Evaporate to Dryness Pool->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter HPLC_Vial HPLC_Vial Filter->HPLC_Vial HPLC Vial

Caption: Detailed sample preparation workflow for plant extracts.

Application Note: HPLC-UV Method for the Analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a flavonoid, a class of natural products known for their diverse biological activities.[1][2] Accurate and reliable analytical methods are essential for the quantification of this compound in various matrices, including plant extracts and pharmaceutical preparations, to ensure quality control and to support further research into its potential therapeutic applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of this compound.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Acid: Formic acid (analytical grade)

  • Plant Material (if applicable): Dried and powdered plant material containing the analyte.

2. Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

3. Sample Preparation (from Plant Extract)

  • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.[3]

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.[3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[3]

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.[3]

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.[3]

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.[3]

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.[3]

5. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 10% to 40% B

    • 15-30 min: 40% to 45% B

    • 30-40 min: 45% to 90% B

    • 40-45 min: Hold at 90% B

    • 45-50 min: Return to 10% B

    • 50-55 min: Hold at 10% B for column re-equilibration

  • Flow Rate: 0.75 mL/min[4]

  • Injection Volume: 20 µL[5]

  • Column Temperature: 40°C[5]

  • UV Detection Wavelength: 280 nm (based on typical absorbance for flavanones)[4]

Data Presentation

Table 1: Representative Quantitative Data for Method Validation

The following table summarizes typical validation parameters for an HPLC-UV method for flavonoid quantification. These values should be experimentally determined for this compound.

ParameterTypical Value
Linearity (R²) ≥ 0.999[6]
Limit of Detection (LOD) 0.1 - 0.2 µg/mL[6]
Limit of Quantification (LOQ) 0.4 - 0.6 µg/mL[6]
Precision (RSD%) < 2%[7]
Accuracy (Recovery %) 95 - 105%[6]
Retention Time (min) Analyte-specific (to be determined)

Mandatory Visualization

G Experimental Workflow for HPLC-UV Analysis cluster_sample Sample Preparation cluster_standard Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Weigh Plant Material sp2 Solvent Extraction sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Collect & Pool Supernatant sp3->sp4 sp5 Evaporate to Dryness sp4->sp5 sp6 Reconstitute in Methanol sp5->sp6 sp7 Filter (0.45 µm) sp6->sp7 hplc1 Inject Sample/Standard sp7->hplc1 st1 Weigh Reference Standard st2 Prepare Stock Solution st1->st2 st3 Prepare Working Solutions st2->st3 st3->hplc1 da1 Generate Calibration Curve st3->da1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection (280 nm) hplc2->hplc3 da2 Identify & Integrate Peak hplc3->da2 da3 Quantify Analyte da1->da3 da2->da3

Caption: Experimental workflow for the quantification of this compound.

G Principle of Chromatographic Separation mobile_phase Mobile Phase (Solvent) separation Differential Partitioning mobile_phase->separation stationary_phase Stationary Phase (C18 Column) stationary_phase->separation analyte_mixture Analyte Mixture analyte_mixture->mobile_phase elution Separated Analytes (Elution) separation->elution

Caption: Logical relationship in reverse-phase chromatographic separation.

References

LC-MS/MS protocol for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS protocol for the detection and quantification of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone has been developed to provide researchers, scientists, and drug development professionals with a detailed methodology. This flavanone (B1672756) is a member of the flavonoid family, which are natural compounds known for their potential health benefits.[1] The following application note outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Application Notes

This method is designed for the targeted analysis of this compound in various matrices, particularly from plant extracts. The protocol utilizes a robust sample preparation procedure involving solvent extraction and purification, followed by sensitive and selective analysis using a triple quadrupole mass spectrometer. The physicochemical properties of the target analyte are provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC18H16O8[1]
Exact Mass360.0845 g/mol [1]
Monoisotopic Mass360.08451746 Da[2]

The protocol is optimized for a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.[3] Both positive and negative ionization modes can be explored for flavonoid analysis, with the negative ion mode often providing high specificity for flavonoid aglycones.[4][5]

Experimental Protocols

Sample Preparation (from Plant Material)
  • Homogenization : If starting with solid plant tissue, freeze the sample immediately in liquid nitrogen and macerate it into a fine powder using a mortar and pestle.[3][6]

  • Extraction : Weigh approximately 100 mg of the homogenized powder into a microtube. Add 1 mL of a solution containing 75% methanol (B129727) and 0.1% formic acid.[6]

  • Sonication and Centrifugation : Sonicate the samples for 30 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Supernatant Collection : Collect the supernatant in a new tube. Repeat the extraction process on the remaining pellet and pool the supernatants.[6]

  • Filtration : Filter the pooled supernatant through a 0.2 µm PVDF syringe filter to remove any remaining particulate matter.[3][6]

  • Drying and Reconstitution : Dry the methanolic extract under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).[7]

Liquid Chromatography Conditions

The chromatographic separation can be achieved using a C18 reversed-phase column.[3][8]

  • LC System : Agilent 1200 Infinity LC System or equivalent.[3]

  • Column : Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm.[3]

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Flow Rate : 0.3 mL/min.[3]

  • Column Temperature : 30°C.[3]

  • Injection Volume : 5 µL.

  • Gradient Elution :

    • 0-1 min: 5% B

    • 1-11 min: 5% to 60% B

    • 11-13 min: 60% to 95% B

    • 13-17 min: Hold at 95% B

    • 17-19 min: 95% to 5% B

    • 19-20 min: Hold at 5% B[3]

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is recommended for targeted quantification using Multiple Reaction Monitoring (MRM).[3]

  • MS System : Agilent 6430 Triple Quadrupole LC/MS System or equivalent.[3]

  • Ionization Source : Electrospray Ionization (ESI), operated in both positive and negative modes for optimization.

  • Gas Temperature : 300°C.[3]

  • Nitrogen Flow Rate : 10 L/min.[3]

  • Nebulizer Pressure : 35 psi.[3]

  • Capillary Voltage : 4000 V.[3]

Quantitative Data

The following table summarizes the proposed MRM transitions for the detection of this compound. These transitions are predicted based on the compound's structure and may require experimental optimization for collision energy.

Table 2: Proposed LC-MS/MS Parameters for this compound

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compoundPositive361.09To be determined200To be optimized
This compoundNegative359.08To be determined200To be optimized

The performance of the method should be validated by determining the linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table provides typical performance characteristics for flavonoid analysis, which should be established experimentally for this specific analyte.

Table 3: Typical Method Performance Characteristics (for experimental validation)

ParameterTypical Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 25 ng/mL
Accuracy (% Recovery)85% - 115%
Precision (% RSD)< 15%

Visualizations

The overall experimental workflow is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Material Homogenize Homogenization (Liquid N2) Sample->Homogenize Extract Solvent Extraction (MeOH/Formic Acid) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.2 µm) Centrifuge->Filter Dry Drying & Reconstitution Filter->Dry LC Liquid Chromatography (C18 Column) Dry->LC Inject MS Mass Spectrometry (ESI-QQQ) LC->MS Data Data Acquisition (MRM) MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

References

Application Note: Cell-Based Assays for Evaluating the Bioactivity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a flavonoid compound, a class of natural products known for a wide array of biological activities.[1][2] Flavonoids are of significant interest in drug discovery due to their potential antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] This document provides detailed protocols for a panel of cell-based assays to characterize the cytotoxic, anti-inflammatory, and antioxidant activities of this specific flavanone (B1672756), enabling researchers to elucidate its mechanism of action and therapeutic potential.

Assessment of Cytotoxicity and Antiproliferative Activity

A primary step in evaluating any new compound is to determine its effect on cell viability and proliferation. This helps identify potential anticancer activity and establish a non-toxic concentration range for subsequent mechanistic studies. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Experimental Protocol: MTT Cell Viability Assay

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan (B1609692). The amount of formazan produced, when solubilized, is directly proportional to the number of living cells.[5]

Procedure:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from approximately 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM) [Template]
MDA-MB-231Breast (TNBC)72Experimental Value
MCF-7Breast (ER+)72Experimental Value
A549Lung72Experimental Value
HepG2Liver72Experimental Value
HCT-116Colon72Experimental Value

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of flavanone compound C Treat cells with compound (48-72h incubation) A->C B->C D Add MTT reagent (4h incubation) C->D E Solubilize formazan crystals with DMSO D->E F Read absorbance at 570 nm E->F G Calculate % viability and determine IC50 F->G

Caption: Workflow diagram for the MTT cell viability assay.

Evaluation of Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory effects, often mediated through the inhibition of pathways like NF-κB, which reduces the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[2][8][9]

Signaling Pathway: Canonical NF-κB Activation

Inflammatory stimuli like Lipopolysaccharide (LPS) activate the IKK complex, which phosphorylates the inhibitory protein IκBα.[10][11] This targets IκBα for degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory genes.[11] Flavonoids may inhibit this pathway at multiple points.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa p50/p65-IκBα (Inactive) IKK->IkBa Phosphorylates IκBα NFkB p50/p65 (Active) IkBa->NFkB IκBα Degradation Releases p50/p65 Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Flavanone 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavanone Flavanone->IKK Inhibits Flavanone->NFkB Inhibits Translocation

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: The Griess assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in cell culture supernatant. A reduction in nitrite levels in LPS-stimulated macrophages treated with the flavanone indicates anti-inflammatory activity.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the flavanone for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentrations.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC₅₀ value for NO inhibition. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.

Data Presentation: Anti-inflammatory Activity

This table provides a template for summarizing the anti-inflammatory effects of the compound.

AssayCell LineStimulantIC₅₀ (µM) [Template]Max Inhibition (%) [Template]
Nitric Oxide (NO) ProductionRAW 264.7LPSExperimental ValueExperimental Value
TNF-α Secretion (ELISA)RAW 264.7LPSExperimental ValueExperimental Value
IL-6 Secretion (ELISA)RAW 264.7LPSExperimental ValueExperimental Value

Assessment of Cellular Antioxidant Activity

Flavonoids can act as antioxidants by scavenging reactive oxygen species (ROS), which are implicated in numerous diseases.[12][13] The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.[13][14]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[12][15] An antioxidant compound will inhibit this conversion, resulting in reduced fluorescence.

Procedure:

  • Cell Seeding: Seed HepG2 or HeLa cells in a 96-well, black, clear-bottom plate until they are 90-100% confluent.[15][16]

  • Washing: Gently wash the cells three times with PBS or HBSS.[16]

  • Probe and Compound Loading: Add 50 µL of DCFH-DA probe solution to each well. Immediately add 50 µL of the flavanone at various concentrations (or a standard like Quercetin).[12]

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Washing: Carefully remove the solution and wash the cells three times with PBS or HBSS.[16]

  • ROS Generation: Add 100 µL of a free radical initiator (e.g., AAPH or H₂O₂) solution to each well.[15]

  • Data Acquisition: Immediately begin reading the plate in a fluorescence microplate reader (Excitation: ~480-485 nm, Emission: ~530-538 nm) at 37°C.[12][16] Take readings every 1-5 minutes for a total of 60 minutes.

  • Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence kinetics. Determine the percentage of ROS inhibition for each concentration and express the antioxidant activity in Quercetin Equivalents (QE).

Data Presentation: Antioxidant Capacity
AssayCell LineROS InducerActivity Metric [Template]Value [Template]
Cellular Antioxidant ActivityHepG2AAPHCAA Value (µmol QE/100 µmol)Experimental Value
Cellular Antioxidant ActivityHeLaH₂O₂IC₅₀ (µg/mL)Experimental Value

Workflow for Cellular Antioxidant Assay

G A Seed cells in black 96-well plate B Load cells with DCFH-DA probe and test compound A->B C Incubate for 60 min at 37°C B->C D Wash cells 3x with PBS C->D E Add Free Radical Initiator (e.g., AAPH) D->E F Measure fluorescence kinetically (Ex/Em ~485/535 nm) E->F G Calculate AUC and % ROS Inhibition F->G

Caption: Workflow diagram for the DCFH-DA based cellular antioxidant assay.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a flavonoid of interest for its potential antioxidant properties, which are crucial in the development of new therapeutic agents.[1][2] Flavonoids are a class of polyphenolic compounds widely found in plants, known for their ability to scavenge free radicals and mitigate oxidative stress, a key factor in numerous pathological conditions.[1][3] This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant capacity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay

Principle

The DPPH assay is a straightforward and widely used method to evaluate the free-radical scavenging ability of a compound.[4][5] The assay is based on the reduction of the stable free radical DPPH.[6] In its radical form, DPPH exhibits a deep violet color with a maximum absorbance around 517 nm.[3][6] When DPPH reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, diphenylpicrylhydrazine (DPPH-H), resulting in a color change from violet to pale yellow.[6][7] The degree of this discoloration, measured spectrophotometrically, is proportional to the antioxidant activity of the compound.[4][6]

The antioxidant activity of phenolic compounds like flavonoids is generally attributed to two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).[6][8]

Data Presentation

The antioxidant activity is typically expressed as the percentage of inhibition of the DPPH radical and the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[9] A lower IC50 value signifies higher antioxidant activity.[6]

Table 1: Example of DPPH Radical Scavenging Data for this compound

Concentration (µg/mL)Absorbance at 517 nm% Inhibition
Control (0)1.0500.00
100.84020.00
250.63040.00
500.52550.00
1000.31570.00
2500.10590.00
IC50 Value (µg/mL) 50.00

Note: The data presented in this table is for illustrative purposes and should be determined experimentally.

Experimental Protocol

This protocol is adapted for a 96-well microplate reader but can be modified for a standard spectrophotometer.

1.3.1. Materials and Equipment

  • Chemicals: this compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol (B129727) (HPLC grade), Ascorbic acid or Trolox (positive control).[6]

  • Equipment: UV-Vis microplate reader or spectrophotometer, analytical balance, micropipettes, 96-well microplates, vortex mixer.[10]

1.3.2. Reagent Preparation

  • DPPH Stock Solution (0.2 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 50 mL of methanol in a volumetric flask.[3] The solution should be freshly prepared, protected from light by wrapping the flask in aluminum foil, and stored at 4°C.[3]

  • DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[3]

  • Test Compound Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in methanol.

  • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution to determine the IC50 value.

  • Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid or Trolox in the same manner as the test compound.[11]

1.3.3. Assay Procedure (Microplate Method)

  • Sample Addition: In a 96-well plate, add 100 µL of the various concentrations of the flavanone (B1672756) solutions and the positive control to their respective wells.[3]

  • Blank: Add 100 µL of methanol to the blank wells.[3]

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells except the blank wells.[3] To the blank wells, add 100 µL of methanol.[3]

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[3][9]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3][9]

1.3.4. Calculation of Results

The percentage of DPPH radical scavenging activity is calculated using the following formula[3][6]:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.[6]

Workflow Diagram

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_sample Prepare Sample and Control Dilutions add_sample Add Sample/Control to Plate prep_sample->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Principle

The ABTS assay is another widely used method for determining the total antioxidant capacity of compounds.[12] This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance at 734 nm.[13][14] The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.[15] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[12] The extent of decolorization is proportional to the concentration and antioxidant activity of the test compound.[13] The reaction mechanism primarily involves a single electron transfer (SET), although hydrogen atom transfer (HAT) can also occur.[12]

Data Presentation

Results are often expressed as percentage inhibition and as Trolox Equivalent Antioxidant Capacity (TEAC).[16] TEAC compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Table 2: Example of ABTS Radical Scavenging Data for this compound

Concentration (µg/mL)Absorbance at 734 nm% Inhibition
Control (0)0.7000.00
50.59515.00
100.49030.00
200.35050.00
400.17575.00
800.07090.00
IC50 Value (µg/mL) 20.00
TEAC (mM Trolox/mg sample) To be determined experimentally

Note: The data presented in this table is for illustrative purposes and should be determined experimentally.

Experimental Protocol

2.3.1. Materials and Equipment

  • Chemicals: this compound, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), Potassium persulfate, Methanol or Ethanol (B145695), Trolox (positive control).

  • Equipment: UV-Vis microplate reader or spectrophotometer, analytical balance, micropipettes, 96-well microplates.

2.3.2. Reagent Preparation

  • ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.[17]

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.[11]

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes.[11] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure the complete formation of the radical cation.[11][14] Before the assay, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Test Compound and Positive Control Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay.

2.3.3. Assay Procedure (Microplate Method)

  • Sample Addition: Add 10 µL of the various concentrations of the flavanone solutions and the positive control (Trolox) to their respective wells in a 96-well plate.

  • Initiate Reaction: Add 190 µL of the ABTS•+ working solution to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[18]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[13]

2.3.4. Calculation of Results

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the ABTS•+ solution without the sample.

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

The IC50 value is determined from a plot of % inhibition against concentration. The TEAC value is calculated by comparing the slope of the dose-response curve of the test compound to that of Trolox.

Workflow Diagram

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Prepare ABTS•+ Working Solution add_abts Add ABTS•+ Solution prep_abts->add_abts prep_sample Prepare Sample and Control Dilutions add_sample Add Sample/Control to Plate prep_sample->add_sample add_sample->add_abts incubate Incubate (e.g., 6 min) add_abts->incubate measure_abs Measure Absorbance at 734 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50_teac Determine IC50 and TEAC calc_inhibition->det_ic50_teac

Caption: Experimental workflow for the ABTS radical scavenging assay.

Conclusion

The DPPH and ABTS assays are robust and reproducible methods for determining the in vitro antioxidant capacity of this compound. It is recommended to use both assays to obtain a comprehensive antioxidant profile, as the reactivity of the compound with different radical species can vary. The detailed protocols provided herein will enable researchers to accurately assess the antioxidant potential of this and other flavonoid compounds, facilitating their evaluation for drug development and other scientific applications.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of polyphenolic compounds found in plants, are recognized for their potential anti-inflammatory properties. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a specific flavanone (B1672756) whose anti-inflammatory potential can be systematically evaluated using a series of in vitro assays. These assays are crucial for elucidating its mechanism of action and determining its therapeutic potential.

This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory effects of this compound. The described methods include the assessment of its impact on key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, protocols to investigate the underlying molecular mechanisms, specifically the NF-κB and MAPK signaling pathways, are detailed. While specific quantitative data for this compound is not yet widely published, the tables below provide illustrative data from structurally similar flavonoids to serve as a benchmark for expected results.

Data Presentation: Illustrative Anti-inflammatory Activity

The following tables summarize typical quantitative data obtained from anti-inflammatory assays for flavonoids structurally related to this compound. This data is intended to provide a comparative framework for the expected efficacy of the target compound.

Table 1: Inhibition of Inflammatory Mediators

CompoundAssayCell LineIC50 Value (µM)Reference CompoundIC50 Value (µM)
Illustrative Methoxyflavone ANitric Oxide (NO) ProductionRAW 264.715.8L-NAME25.2
Illustrative Methoxyflavone BProstaglandin E2 (PGE2) ProductionRAW 264.712.5Indomethacin8.7
Illustrative Methoxyflavone CCOX-2 Enzyme ActivityIn vitro9.2Celecoxib0.5
Illustrative Methoxyflavone D5-LOX Enzyme ActivityIn vitro21.4Zileuton1.1

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell LineInhibition (%) at 20 µMReference CompoundInhibition (%) at 20 µM
Illustrative Methoxyflavone ATNF-αTHP-165%Dexamethasone85%
Illustrative Methoxyflavone BIL-6THP-158%Dexamethasone78%
Illustrative Methoxyflavone CIL-1βTHP-172%Dexamethasone90%

Experimental Protocols

Cell Culture

Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are suitable models for these assays.[1]

  • Culture Medium: DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, THP-1 monocytes are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory activity.[2]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.[2]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.[2]

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Nitric_Oxide_Assay_Workflow start Seed RAW 264.7 cells pretreat Pre-treat with Flavanone start->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect Supernatant stimulate->collect griess Add Griess Reagent collect->griess measure Measure Absorbance at 540 nm griess->measure end Quantify NO Production measure->end

Workflow for the Nitric Oxide Production Assay.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines in cell culture supernatants.[3]

  • Procedure:

    • Seed RAW 264.7 or differentiated THP-1 cells in a 24-well plate.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.[3]

    • Collect the cell culture supernatants.

    • Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on standard curves.

Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

These cell-free enzyme inhibition assays determine the direct inhibitory effect of the flavanone on COX-2 and 5-LOX, key enzymes in the inflammatory pathway.[4][5]

  • COX-2 Inhibition Assay:

    • A reaction mixture containing Tris-HCl buffer, glutathione, hematin, and COX-2 enzyme is prepared.

    • The test compound is added to the mixture and incubated.

    • The reaction is initiated by adding arachidonic acid.

    • The formation of prostaglandin G2 is measured spectrophotometrically.

  • 5-LOX Inhibition Assay:

    • A reaction mixture containing buffer, 5-LOX enzyme, and the test compound is prepared.

    • The reaction is initiated by the addition of linoleic acid.

    • The formation of hydroperoxides is monitored by the increase in absorbance at 234 nm.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to assess the effect of the flavanone on the activation of key signaling proteins in the NF-κB and MAPK pathways.[6][7]

  • Procedure:

    • Seed cells and treat them with the test compound followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).

    • Lyse the cells and collect the protein extracts. For NF-κB analysis, nuclear and cytoplasmic fractions are separated.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of IκBα, p65 (for NF-κB), and ERK, JNK, p38 (for MAPKs).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation (releases NF-κB) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Flavanone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

Inhibition of the NF-κB Signaling Pathway.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP1 AP-1 ERK->AP1 Activate JNK->AP1 Activate p38->AP1 Activate Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Flavanone->MAPKK Inhibits Cytokines Pro-inflammatory Gene Expression AP1->Cytokines

Inhibition of the MAPK Signaling Pathway.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing these assays, researchers can effectively quantify its inhibitory effects on key inflammatory mediators and elucidate the underlying molecular mechanisms. The provided diagrams and illustrative data serve as valuable tools for experimental design and data interpretation, ultimately facilitating the assessment of this flavanone as a potential therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols for Cytotoxicity Assays of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a naturally occurring methylated flavanone (B1672756) found in plants such as Artemisia frigida.[1] Flavonoids, a broad class of plant secondary metabolites, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The evaluation of the cytotoxic effects of novel compounds like this compound is a critical first step in the drug discovery process. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using two common colorimetric assays: MTT and XTT.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and metabolic activity.[2][3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[2][3][4] The amount of formazan produced is proportional to the number of viable cells.[3]

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the formazan solubilization step.[5][6]

Data Presentation

Due to the absence of publicly available cytotoxicity data for this compound, the following table presents hypothetical IC50 values against common cancer cell lines. These values are illustrative and based on the reported activities of structurally similar flavonoids.[7][8] Experimental validation is required to determine the actual cytotoxic profile.

Cell LineCancer TypeHypothetical IC50 (µM) for this compound
HeLaCervical Cancer45.8
MCF-7Breast Cancer62.3
A549Lung Cancer81.5
HepG2Liver Cancer55.1

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is designed for the evaluation of the cytotoxic effects of this compound on adherent cell lines.

Materials:

  • This compound

  • Adherent cancer cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-cell control (medium only).

    • Incubate the plate for another 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

XTT Cytotoxicity Assay Protocol

This protocol provides a method for assessing the cytotoxicity of this compound, which is particularly useful for both adherent and suspension cells.

Materials:

  • This compound

  • Cancer cell line of choice

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS or menadione)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, follow the same procedure as in the MTT assay.

    • For suspension cells, seed the cells at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Preparation and Treatment:

    • Follow the same procedure as described in the MTT assay protocol.

  • XTT Assay:

    • Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • After the treatment incubation period, add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.[5] The incubation time may need to be optimized depending on the cell type and density.

  • Data Acquisition:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance.[10]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Compound (5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone) Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Add_Reagent 5. Add MTT or XTT Reagent Treatment->Add_Reagent Incubation 6. Incubate Add_Reagent->Incubation Solubilization 7. Solubilize Formazan (MTT Assay Only) Incubation->Solubilization Read_Absorbance 8. Read Absorbance Incubation->Read_Absorbance XTT Assay Solubilization->Read_Absorbance MTT Assay Data_Analysis 9. Calculate % Viability and IC50 Read_Absorbance->Data_Analysis

Caption: Experimental workflow for cytotoxicity assessment.

Tetrazolium_Assay_Mechanism cluster_cell Viable Cell cluster_reagents Reagents cluster_products Products Mitochondria Mitochondria MTT_Formazan MTT Formazan (Purple, Water-insoluble) Mitochondria->MTT_Formazan Reduction XTT_Formazan XTT Formazan (Orange, Water-soluble) Mitochondria->XTT_Formazan Reduction MTT MTT (Yellow, Water-soluble) MTT->Mitochondria Mitochondrial Dehydrogenases XTT XTT (Yellow, Water-soluble) XTT->Mitochondria Mitochondrial Dehydrogenases

Caption: Principle of MTT and XTT cytotoxicity assays.

References

Application Notes and Protocols: Investigating the Anticancer Potential of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone on cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on studies of structurally similar flavonoids. This information is intended to serve as a guide for researchers, scientists, and drug development professionals to design and conduct experiments with the specified compound.

Introduction

Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential anticancer properties.[1][2] this compound belongs to this class and, based on the activity of structurally related compounds, is hypothesized to exhibit cytotoxic, pro-apoptotic, and cell cycle inhibitory effects on cancer cells. This document provides a summary of the potential mechanisms of action and detailed protocols for investigating the anticancer effects of this flavanone (B1672756).

Potential Mechanisms of Action

Based on studies of similar methoxyflavones, this compound may exert its anticancer effects through several mechanisms:

  • Induction of Apoptosis: Many flavonoids induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4][5]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by causing arrest at different phases of the cell cycle, often at the G2/M or G0/G1 phase.[2][6][7]

  • Modulation of Signaling Pathways: Key signaling pathways that regulate cell growth, survival, and angiogenesis, such as the PI3K/Akt/mTOR and MAPK pathways, are common targets of flavonoids.[1][2][3][4]

Quantitative Data Summary (Based on Structurally Similar Flavonoids)

The following tables summarize the cytotoxic and apoptotic effects of flavonoids structurally related to this compound in various cancer cell lines.

Table 1: Cytotoxicity of Structurally Similar Flavonoids in Cancer Cell Lines

FlavonoidCancer Cell LineAssayIC50 ValueReference
5,6,7-trimethoxyflavone derivative (3c)Aspc-1 (Pancreatic)CTG5.30 µM[8]
5,7-dimethoxyflavone (5, 7-DMF)HepG2 (Liver)MTT25 µM[7]
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)MCF-7 (Breast)MTTData not specified[5]
3',4',5-trihydroxyflavone (7)A549 (Lung)MTT< 25 µM[9]
3',4',5-trihydroxyflavone (7)MCF-7 (Breast)MTT~12-24 µM[9]

Table 2: Apoptotic and Cell Cycle Effects of Structurally Similar Flavonoids

FlavonoidCancer Cell LineEffectReference
5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF)Leukemia cellsInduces G2/M phase arrest and apoptosis through a caspase-dependent mechanism.[2][2]
5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF)Lung carcinoma cellsSuppressed growth and induced apoptosis in a dose-dependent manner.[3][3]
5-methoxyflavanone (5-MF)HCT116 (Colon)Induces cell cycle arrest at the G2/M phase, apoptosis, and autophagy.[6][6]
5,7-dimethoxyflavone (5, 7-DMF)HepG2 (Liver)Arrest of cells in the Sub-G1 stage and induction of apoptosis in a concentration-dependent manner.[7][7]
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)MCF-7 (Breast)Encouraged apoptosis through the modulation of apoptotic markers like p53, Bcl-2, Bax, and cleaved PARP.[5][5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HepG2, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate overnight.

    • Treat the cells with various concentrations of the flavanone (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cells treated with the flavanone

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Treat cells with the flavanone at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cells treated with the flavanone

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Treat cells with the flavanone for the desired time.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of the flavanone on signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, Caspase-3, PARP, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

The following diagram illustrates the potential signaling pathways modulated by structurally similar flavonoids, which may also be relevant for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates MAPK_pathway MAPK Pathway (ERK, JNK) RTK->MAPK_pathway Activates Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Flavanone->PI3K Inhibits Akt Akt Flavanone->Akt Inhibits Flavanone->MAPK_pathway Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Flavanone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Flavanone->Bax Upregulates CellCycleArrest Cell Cycle Arrest Flavanone->CellCycleArrest Induces PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_pathway->Proliferation Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathways modulated by the flavanone.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anticancer effects of the flavanone.

G start Start: Select Cancer Cell Lines mtt Cell Viability Assay (MTT) start->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot Analysis (Signaling Proteins) ic50->western end End: Data Analysis & Conclusion apoptosis->end cell_cycle->end western->end

Caption: General experimental workflow for anticancer assessment.

References

Application Notes and Protocols for the Isolation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from Artemisia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the protocols for isolating the flavanone (B1672756) 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone from various Artemisia species. This document includes detailed experimental procedures, from the initial extraction of plant material to the final purification and structural elucidation of the target compound. Additionally, potential signaling pathways influenced by this class of compounds are discussed, offering insights for further research and drug development applications.

Introduction

This compound is a naturally occurring flavanone that has been identified in several species of the Artemisia genus, including Artemisia kermanensis, Artemisia herba-alba, Artemisia frigida, and Artemisia argyi[1][2][3]. Flavonoids, a broad class of plant secondary metabolites, are of significant interest to the scientific community due to their diverse and potent biological activities. Methoxyflavones, in particular, have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The isolation and characterization of specific flavanones like this compound are crucial steps in unlocking their therapeutic potential.

Data Presentation

While specific quantitative yields for the isolation of this compound from Artemisia are not extensively reported in the literature, the following table summarizes the general extraction and purification methods that have been successfully employed for the isolation of this and other flavonoids from Artemisia species. The yields of flavonoids are highly dependent on the plant species, geographical location, and the specific extraction and purification techniques used.

Plant MaterialExtraction SolventChromatographic MethodsElution Solvents (Gradient)Spectroscopic AnalysisReference
Artemisia kermanensis (aerial parts)Dichloromethane (B109758):Acetone (2:1) followed by MethanolMedium Pressure Liquid Chromatography (MPLC), Thin Layer Chromatography (TLC)Not specifiedMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[3]
Artemisia argyi (aerial parts)MethanolNot specifiedNot specifiedSpectral Data
Artemisia monosperma (aerial parts)Petroleum Ether (for defatting), followed by other organic solvents including MethanolColumn Chromatography (Silica Gel), TLCChloroform (B151607) with increasing polarity using Ethanol and/or MethanolUV, MS, NMR[4]
Artemisia baldshuanica (aerial parts)Ethanol, followed by fractionation with ChloroformColumn Chromatography (Silica Gel)Chloroform:Ethanol (50:1)X-ray Diffraction

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from Artemisia species, based on established methodologies for flavonoid isolation.

Plant Material Preparation and Extraction
  • Preparation : Air-dry the aerial parts of the selected Artemisia species in a shaded, well-ventilated area to prevent degradation of phytochemicals. Once thoroughly dried, grind the plant material into a coarse powder.

  • Defatting (Optional but Recommended) : To remove non-polar compounds such as lipids and chlorophyll (B73375) that can interfere with subsequent chromatographic steps, pre-extract the powdered plant material with a non-polar solvent like petroleum ether or hexane. This can be done by maceration or Soxhlet extraction.

  • Extraction : Following defatting, extract the plant residue with a polar solvent such as methanol, ethanol, or a mixture of dichloromethane and acetone. Macerate the powder in the solvent (e.g., 1:10 solid to solvent ratio) for 24-72 hours with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.

  • Concentration : Combine the filtrates from the extractions and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Chromatographic Purification
  • Column Chromatography (Initial Fractionation) :

    • Adsorb the crude extract onto a small amount of silica (B1680970) gel to create a dry powder.

    • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., chloroform or a hexane-ethyl acetate (B1210297) mixture).

    • Carefully load the adsorbed extract onto the top of the column.

    • Elute the column with a gradient of increasing solvent polarity. Start with the non-polar solvent and gradually introduce a more polar solvent (e.g., ethyl acetate, then methanol).

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring :

    • Spot the collected fractions onto TLC plates.

    • Develop the plates in an appropriate solvent system (e.g., chloroform:methanol).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent (e.g., sulfuric acid-vanillin reagent followed by heating).

    • Combine fractions that show a similar TLC profile and contain the compound of interest.

  • Further Purification (if necessary) :

    • For fractions that are still a mixture of compounds, further purification can be achieved using preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The structure of the purified compound should be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR) : To elucidate the detailed chemical structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the characteristic absorption maxima of the flavanone core.

Potential Signaling Pathways and Biological Activities

While the specific biological activities and signaling pathways of this compound are not yet extensively studied, research on flavonoids isolated from Artemisia argyi has shown inhibition of farnesyl protein transferase (FPTase)[5]. FPTase is a key enzyme in the post-translational modification of Ras proteins, which are critical components of signaling pathways that regulate cell growth and proliferation. Inhibition of FPTase can therefore disrupt aberrant signaling in cancer cells.

Furthermore, structurally similar methoxyflavonoids have been reported to exhibit anticancer and anti-inflammatory effects through the modulation of various signaling pathways, including the Akt/mTOR and NF-κB pathways.

Farnesyl Protein Transferase (FPTase) Inhibition Pathway

FPTase_Inhibition cluster_activation Ras Activation Cycle cluster_farnesylation Farnesylation and Signaling Ras_GDP Inactive Ras-GDP GEF GEF Ras_GDP->GEF Signal Ras_GTP Active Ras-GTP GAP GAP Ras_GTP->GAP FPTase Farnesyl Protein Transferase Ras_GTP->FPTase GEF->Ras_GTP GDP/GTP Exchange GAP->Ras_GDP GTP Hydrolysis Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FPTase Farnesylated_Ras Farnesylated Ras FPTase->Farnesylated_Ras Flavanone This compound Flavanone->FPTase Inhibition Membrane_Localization Membrane Localization Farnesylated_Ras->Membrane_Localization Downstream_Signaling Downstream Signaling (e.g., Raf-MEK-ERK) Membrane_Localization->Downstream_Signaling Proliferation Cell Proliferation Downstream_Signaling->Proliferation

Generalized Workflow for Isolation

Isolation_Workflow Plant_Material Artemisia Plant Material (Air-dried and Powdered) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (Prep-TLC, HPLC, etc.) TLC->Purification Combine Fractions Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structural Elucidation (MS, NMR, UV) Pure_Compound->Analysis

Conclusion

The protocols outlined in these application notes provide a solid foundation for the successful isolation and purification of this compound from Artemisia species. While quantitative data remains sparse, the described methodologies are robust and can be adapted to various laboratory settings. The potential for this flavanone to inhibit farnesyl protein transferase and modulate other critical signaling pathways highlights its promise as a lead compound for drug discovery, particularly in the field of oncology. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

References

developing a research protocol for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a flavonoid that has been identified in plant species such as Gardenia sootepensis and Artemisia herba-alba.[1] Flavonoids as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides a comprehensive research protocol for the systematic investigation of the biological activities of this compound.

The provided protocols are based on established methodologies for the study of flavonoids and are intended to serve as a foundational framework for researchers. Due to the limited availability of specific experimental data for this particular flavanone, the quantitative data tables are presented as templates for recording experimental results.

Compound Details:

CharacteristicDetails
IUPAC Name 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one
Molecular Formula C18H16O8
Molecular Weight 360.32 g/mol
Synonyms 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone
Natural Sources Gardenia sootepensis, Artemisia herba-alba[1]

Experimental Protocols

In Vitro Antioxidant Activity Assays

Antioxidant activity is a common feature of flavonoids, primarily due to their ability to scavenge free radicals. The following assays are recommended to evaluate the antioxidant potential of this compound.

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a series of dilutions of the test compound in the same solvent.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 100 µL of each dilution of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) should be determined from a dose-response curve.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare a series of dilutions of the test compound.

  • Add 10 µL of each dilution of the test compound to a 96-well microplate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Data Presentation: In Vitro Antioxidant Activity

AssayTest CompoundPositive ControlIC50 (µM) [Mean ± SD]
DPPH Scavenging This compoundAscorbic AcidEnter Experimental Data
ABTS Scavenging This compoundTroloxEnter Experimental Data
In Vitro Anti-inflammatory Activity Assays

Flavonoids often exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Principle: This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to determine the nitrite concentration.

  • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Principle: This assay quantifies the inhibitory effect of the test compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages using Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Follow the same cell culture, treatment, and stimulation procedure as described for the NO inhibition assay (Protocol 2.2.1).

  • After the 24-hour incubation with LPS, collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • The results are expressed as the concentration of the cytokine (pg/mL or ng/mL).

Data Presentation: In Vitro Anti-inflammatory Activity

AssayCell LineTest Compound Concentration (µM)LPS (1 µg/mL)% Inhibition of NO Production [Mean ± SD]% Inhibition of TNF-α Production [Mean ± SD]% Inhibition of IL-6 Production [Mean ± SD]Cell Viability (%) [Mean ± SD]
Anti-inflammatory RAW 264.7Enter Concentrations+Enter Experimental DataEnter Experimental DataEnter Experimental DataEnter Experimental Data
Control-000100
LPS Control+000Enter Data
Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Data Presentation: Cytotoxicity

Cell LineTreatment Duration (hours)Test CompoundIC50 (µM) [Mean ± SD]
Enter Cell Line 124This compoundEnter Experimental Data
48Enter Experimental Data
72Enter Experimental Data
Enter Cell Line 224This compoundEnter Experimental Data
48Enter Experimental Data
72Enter Experimental Data

Investigation of Molecular Mechanisms

To understand the mechanisms underlying the observed biological activities, the following signaling pathways, which are commonly modulated by flavonoids, are proposed for investigation.

NF-κB Signaling Pathway

Principle: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. Its activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus. Western blotting can be used to assess the levels of key proteins in this pathway.

Protocol (Western Blot):

  • Culture and treat cells as described in the anti-inflammatory assays.

  • Lyse the cells and extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65 (total and nuclear), and a loading control (e.g., β-actin for total lysates or Lamin B1 for nuclear extracts).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities using densitometry software.

MAPK Signaling Pathway

Principle: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. Key proteins in this pathway include ERK, JNK, and p38 MAPK. Their activation is mediated by phosphorylation.

Protocol (Western Blot):

  • Follow the same general Western blot procedure as described for the NF-κB pathway (Protocol 3.1).

  • Use primary antibodies against phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38.

  • Use an appropriate loading control (e.g., β-actin or GAPDH).

  • Quantify the phosphorylation status of each MAPK by normalizing the intensity of the phosphorylated protein band to that of the total protein band.

Visualizations

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Compound 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (NO, Cytokines) Compound->Anti_inflammatory_Assays Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound->Cytotoxicity_Assay Signaling_Pathways Signaling Pathway Analysis (Western Blot) Anti_inflammatory_Assays->Signaling_Pathways If active NFkB NF-κB Pathway Signaling_Pathways->NFkB MAPK MAPK Pathway Signaling_Pathways->MAPK

Caption: Overall experimental workflow for the biological evaluation of the flavanone.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK Activates IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases NFkB_translocation Nuclear Translocation NFkB->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_translocation->Gene_Expression Induces Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Flavanone->IKK Inhibits? Flavanone->NFkB_translocation Inhibits?

Caption: Proposed inhibitory action on the NF-κB signaling pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_Kinases p38 p-p38 Upstream_Kinases->p38 ERK p-ERK Upstream_Kinases->ERK JNK p-JNK Upstream_Kinases->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Flavanone->Upstream_Kinases Inhibits?

Caption: Proposed modulatory effects on the MAPK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield and purity of your target compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your extraction experiments in a question-and-answer format.

Question: Why is my yield of this compound consistently low?

Answer: Low yields can be attributed to several factors ranging from the choice of solvent to the extraction conditions. Here are the primary aspects to investigate:

  • Inefficient Solvent System: The polarity of your solvent may not be optimal for this specific flavanone (B1672756). This compound is a moderately polar compound.

    • Solution: A mixture of a polar solvent with water, such as 50-80% ethanol (B145695) or methanol, is often effective for extracting flavonoids.[1][2][3] Experiment with different ratios to find the optimal polarity. For less polar flavanones, solvents like acetone (B3395972) or ethyl acetate (B1210297) can also be considered.[4]

  • Suboptimal Extraction Temperature: High temperatures can lead to the degradation of thermolabile flavonoids.[5][6]

    • Solution: Employ lower to moderate temperatures, typically in the range of 40-70°C, to minimize thermal degradation while still enhancing solubility and diffusion.[7][8] For heat-sensitive compounds, consider room temperature maceration or temperature-controlled ultrasound-assisted extraction.[8]

  • Inadequate Extraction Time: The duration of the extraction may be insufficient for the complete transfer of the flavanone from the plant matrix to the solvent.

    • Solution: Optimize the extraction time. For methods like maceration, this could be several hours to days.[9] For advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), the time is significantly shorter, often in the range of minutes.[10][11][12]

  • Improper Sample Preparation: The particle size of the plant material may be too large, which limits the penetration of the solvent.

    • Solution: Grind the plant material into a fine powder to increase the surface area available for extraction.

  • Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent will not be able to effectively extract the target compound.

    • Solution: A common starting point for the solid-to-liquid ratio is 1:10 to 1:20 (g/mL).[11] This may need to be optimized for your specific plant material.

Question: My extract is turning a brownish color. What does this indicate and how can I prevent it?

Answer: A color change, particularly darkening or browning, is a common sign of flavonoid degradation, often due to oxidation of the phenolic hydroxyl groups.[8]

  • Cause: Exposure to oxygen, high pH, elevated temperatures, and light can accelerate these oxidative reactions.[8]

  • Prevention:

    • Control pH: Maintain a slightly acidic to neutral pH (around 4-6) during extraction, as alkaline conditions can promote degradation.[7][8]

    • Protect from Light: Conduct the extraction in amber glassware or protect your setup from direct light.[8]

    • Use Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid to your extraction solvent to inhibit oxidation.[8]

    • Lower Temperature: As mentioned previously, use the lowest effective temperature for your extraction.[8]

    • Inert Atmosphere: For highly sensitive extractions, purging the extraction vessel with an inert gas like nitrogen can minimize contact with oxygen.

Question: I am having difficulty dissolving the crude extract for further purification. What should I do?

Answer: The solubility of your target flavanone can be influenced by the solvent used for reconstitution.

  • Solution:

    • For initial dissolution of a crude extract, a good starting point is the same solvent system used for the extraction.

    • For chromatographic purification, solubility in the mobile phase is crucial. For this compound, solvents like methanol, ethanol, or DMSO are suitable for preparing stock solutions.[13]

    • If you encounter solubility issues, gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can help.[14]

Frequently Asked Questions (FAQs)

What is the best extraction method for this compound?

There is no single "best" method, as the optimal choice depends on factors like the starting material, available equipment, and desired scale. Modern techniques are generally more efficient than traditional methods.[7]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures and shorter times.[15][16] It is a good option for thermally sensitive compounds.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, leading to very short extraction times and high yields.[10][11][17] However, careful temperature control is necessary to prevent degradation.

  • Supercritical Fluid Extraction (SFE): This "green" technique often uses supercritical CO2 as the solvent, which is non-toxic and easily removed.[18][19] It is highly selective, but the equipment can be expensive. Modifiers like ethanol are often added to increase the polarity for flavonoid extraction.[20]

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature.[9] It is less efficient and more time-consuming but requires minimal specialized equipment.

Which solvent should I choose for the extraction?

The choice of solvent is critical and depends on the polarity of the target flavanone.

  • Ethanol and Methanol: These are the most commonly used solvents for flavonoid extraction due to their moderate polarity and ability to dissolve a wide range of flavonoid structures.[1][2] Aqueous mixtures (e.g., 70-80%) are often more effective than the pure solvents.[1][3]

  • Acetone: Also a good solvent for flavonoids, with a polarity between ethanol and less polar solvents.[1][4]

  • Water: While flavonoids have some solubility in water, it is generally less effective than alcohol-water mixtures for flavanones.

  • Ethyl Acetate: Can be used for less polar flavonoids and is often used in liquid-liquid partitioning for fractionation.[9]

How do I optimize the extraction parameters?

To maximize the yield of this compound, a systematic optimization of extraction parameters is recommended. This often involves a Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM).[21][22] The key parameters to optimize include:

  • Solvent Concentration: The ratio of organic solvent to water.

  • Temperature: The extraction temperature.

  • Time: The duration of the extraction.

  • Solid-to-Liquid Ratio: The ratio of plant material to solvent volume.

  • Microwave Power / Ultrasonic Power: For MAE and UAE, respectively.

Data Presentation

The following tables summarize typical ranges for key parameters in flavonoid extraction and illustrative yield data from various studies. This data is for general flavonoids and flavanones and should be used as a starting point for the optimization of this compound extraction.

Table 1: Typical Parameter Ranges for Different Flavonoid Extraction Methods

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Solvent Ethanol/Methanol-water mixturesEthanol/Methanol-water mixturesSupercritical CO2 with co-solvent (e.g., ethanol)
Temperature 20 - 70 °C[7]50 - 80 °C[11][23][24]40 - 80 °C[18][20]
Time 20 - 60 min[15]10 - 30 min[11][12]30 - 60 min[18]
Solid-to-Liquid Ratio 1:10 - 1:60 g/mL[16][25]1:10 - 1:40 g/mL[11][23][24]N/A (Flowing system)
Power 200 - 500 W400 - 600 W[12]N/A
Pressure N/AN/A20 - 40 MPa[18][20]

Table 2: Illustrative Yields of Flavonoids from Various Plant Sources and Methods

Plant SourceTarget Compound(s)Extraction MethodYieldReference
Sedum aizoon leavesTotal FlavonoidsMAE24.87 ± 0.26 mg/g[11]
Phyllostachys heterocycla leavesTotal FlavonoidsMAE4.67%[12]
Hops (Humulus lupulus L.)Total FlavonoidsSFE7.8 mg/g[20]
Camellia fascicularis leavesTotal FlavonoidsUAE4.765%[16]
Immature Citrus unshiu pomaceHesperidin & NarirutinOptimized Ethanol Extraction92.1% & 97.2% (two steps)[23][24]

Methodologies

Below are detailed, generalized protocols for key extraction methods that can be adapted for this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g) and place it into an extraction vessel (e.g., a 50 mL conical flask).

    • Add the chosen solvent system (e.g., 20 mL of 70% ethanol) to achieve the desired solid-to-liquid ratio.

  • Sonication:

    • Place the vessel in an ultrasonic bath.

    • Set the desired temperature (e.g., 50°C) and sonication power (e.g., 300 W).

    • Sonicate for the optimized duration (e.g., 30 minutes).

  • Separation and Collection:

    • After sonication, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) or filter it through an appropriate filter paper to separate the extract from the solid residue.[8]

    • Collect the supernatant (the extract).

  • Re-extraction (Optional but Recommended): To ensure complete extraction, repeat the process on the plant residue with fresh solvent.

  • Concentration: Combine the extracts and concentrate them using a rotary evaporator at a temperature below 45°C to remove the solvent.[8]

  • Storage: Store the final dried extract in a sealed, amber-colored vial at a low temperature (e.g., -20°C) to prevent degradation.[8]

Protocol 2: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup:

    • Place a weighed amount of the powdered sample into a specialized microwave extraction vessel.

    • Add the appropriate volume of the selected solvent.

  • Microwave Irradiation:

    • Place the vessel in the microwave extractor.

    • Set the extraction parameters: microwave power (e.g., 500 W), temperature (e.g., 60°C), and time (e.g., 20 minutes).

  • Cooling and Separation:

    • Allow the vessel to cool to room temperature after the extraction is complete.

    • Separate the extract from the solid residue by filtration or centrifugation as described in the UAE protocol.

  • Concentration and Storage: Concentrate and store the extract as outlined in the UAE protocol.

Visualizations

The following diagrams illustrate a general workflow for flavanone extraction and a logical approach to troubleshooting common issues.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Plant Material grind Grinding & Sieving start->grind extract Extraction (UAE, MAE, Maceration, etc.) grind->extract filter Filtration / Centrifugation extract->filter concentrate Solvent Evaporation (Rotary Evaporator) filter->concentrate purify Chromatographic Purification (e.g., Column, HPLC) concentrate->purify analyze Analysis & Quantification (HPLC, LC-MS) purify->analyze end Pure Flavanone analyze->end

Caption: General experimental workflow for flavanone extraction.

G start Low Flavanone Yield? check_solvent Is the solvent system optimal? start->check_solvent Start Here check_temp Is the temperature too high/low? check_solvent->check_temp No sol_solvent Action: Test different solvent polarities (e.g., 50-80% Ethanol/Methanol) check_solvent->sol_solvent Yes check_time Is the extraction time sufficient? check_temp->check_time No sol_temp Action: Optimize temperature (e.g., 40-70°C). Consider lower temp for heat-sensitive compounds. check_temp->sol_temp Yes check_degradation Is there evidence of degradation (e.g., color change)? check_time->check_degradation No sol_time Action: Optimize extraction duration based on the chosen method. check_time->sol_time Yes sol_degradation Action: Lower temperature, control pH, protect from light, use antioxidants. check_degradation->sol_degradation Yes

Caption: Troubleshooting decision tree for low flavanone yield.

References

preventing degradation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Based on the properties of similar polymethoxylated flavonoids, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are recommended for preparing stock solutions.[1] It is crucial to use high-purity, anhydrous solvents to minimize degradation.[1]

Q2: How should I store the stock solution to ensure its stability?

For long-term storage, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[2][3] To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1] Always protect the stock solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.[1]

Q3: What are the primary factors that influence the stability of flavonoids like this compound in solution?

Several environmental factors can influence the stability of flavonoids:

  • pH: Flavonoids are generally more stable in acidic conditions and show increased degradation in neutral to alkaline environments.[4] Alkaline conditions can promote the hydrolysis and oxidation of the flavonoid structure.[4]

  • Temperature: Elevated temperatures accelerate degradation reactions.[4]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[4] It is standard practice to protect flavonoid solutions from light.[4]

  • Oxygen: The presence of dissolved oxygen can lead to the oxidative degradation of the phenolic groups, which are key to the flavonoid's structure and antioxidant properties.[4]

Q4: How can I verify the stability of my compound under my specific experimental conditions?

To confirm the stability of this compound in your specific experimental setup, a stability study is recommended.[1] This involves incubating the compound in your assay medium for the duration of your experiment and quantifying its concentration at different time points using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

Troubleshooting Guide

This guide addresses common issues researchers may encounter related to the degradation of this compound in solution.

Issue Possible Cause Solution
Low or no biological activity Degradation of the flavanone (B1672756) due to improper storage or handling.Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Protect all solutions from light.[1]
Inconsistent results between experiments Instability of the flavanone in the cell culture medium.Minimize the incubation time of the flavanone in the medium. Prepare working solutions immediately before use. Consider using a stabilizing agent, such as ascorbic acid. The presence of serum in the culture medium can sometimes enhance stability through protein binding.[1]
Precipitation of the compound in aqueous solutions Low aqueous solubility of the flavanone.Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) and consistent across all experiments, including controls.[1]
Color change of the culture medium upon adding the compound pH-dependent degradation or oxidation of the flavanone.Measure the pH of the final working solution. If necessary, adjust the pH to maintain a slightly acidic to neutral environment, as alkaline conditions can promote flavonoid degradation.[1]
Unexpected peaks in HPLC chromatogram Degradation of the flavanone.Review sample preparation and storage procedures. Ensure solutions are freshly prepared, protected from light, and stored at appropriate temperatures (2-8°C for short-term, ≤ -20°C for long-term). Check the pH of your solution, as flavonoids are often less stable at neutral or alkaline pH.[4]
High background signal in fluorescence-based assays Autofluorescence of the flavanone or its degradation products.Run appropriate controls, including wells with the flavanone alone, to measure and subtract any background fluorescence.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Experimental Medium

This protocol outlines a method to determine the stability of the flavanone under specific experimental conditions using HPLC.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental medium (e.g., cell culture medium)

  • HPLC system with a suitable column (e.g., C18) and detector

  • Sterile, amber-colored microcentrifuge tubes

  • Incubator set to experimental conditions (e.g., 37°C, 5% CO2)

Procedure:

  • Prepare a stock solution: Dissolve the flavanone in anhydrous DMSO to a concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.

  • Prepare working solution: Dilute the stock solution in the experimental medium to the final desired concentration.

  • Time zero sample: Immediately after preparation, take an aliquot of the working solution (t=0) and store it at -80°C until analysis.

  • Incubation: Incubate the remaining working solution under your standard experimental conditions.

  • Collect samples: Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). Store all samples at -80°C until analysis.

  • Sample preparation for HPLC: Thaw the samples. If the medium contains proteins, precipitate them by adding cold acetonitrile, then centrifuge to clarify the supernatant.

  • HPLC analysis: Transfer the supernatant to autosampler vials and analyze using a validated HPLC method to determine the concentration of the flavanone at each time point.

Visualizations

degradation_pathway A 5,7,3'-Trihydroxy- 6,4',5'-trimethoxyflavanone B Oxidation A->B O2 C Hydrolysis A->C pH > 7 D Photodegradation A->D UV/Vis Light E Oxidized Products (e.g., Quinones) B->E F Ring Fission Products C->F G Photodegradation Products D->G

Caption: Potential degradation pathways for the flavanone.

experimental_workflow A Prepare Stock Solution (in DMSO) B Prepare Working Solution (in Experimental Medium) A->B C Collect t=0 Sample (Store at -80°C) B->C D Incubate Under Experimental Conditions B->D F Prepare Samples for Analysis C->F E Collect Samples at Various Time Points D->E E->F G Analyze by HPLC F->G

Caption: Workflow for a stability assessment experiment.

troubleshooting_guide A Inconsistent Results? B Check Storage Conditions A->B Yes E Precipitation Observed? A->E No C Check Solution Preparation B->C D Perform Stability Study C->D E->A No, but still inconsistent F Lower Final Concentration E->F Yes G Increase Organic Solvent (if permissible) F->G

Caption: Troubleshooting logic for experimental issues.

References

Technical Support Center: Optimizing HPLC Separation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone isomers.

Troubleshooting Guide

This guide addresses common challenges encountered during the HPLC separation of structurally similar flavanone (B1672756) isomers.

Question: Why am I observing poor resolution or co-elution of my this compound isomers?

Answer:

Poor resolution is a common issue when separating isomers due to their very similar physicochemical properties. Several factors in your HPLC method can be optimized to improve separation.

Initial Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is performing optimally.

  • System Suitability: Run a standard mixture with known separation characteristics to confirm that your HPLC system is functioning correctly.

Optimization Strategies:

  • Mobile Phase Composition: The choice of organic solvent and the use of additives are critical for achieving selectivity between isomers.

    • Solvent Choice: Acetonitrile often provides better separation efficiency and lower backpressure compared to methanol (B129727) for flavonoids.[1]

    • Mobile Phase Additives: Adding a small percentage of an acid, such as 0.1% formic acid or phosphoric acid, to the aqueous mobile phase can significantly improve peak shape and selectivity.[1][2][3] This suppresses the ionization of the phenolic hydroxyl groups on the flavanones and reduces interactions with residual silanol (B1196071) groups on the stationary phase.[1][3]

  • Gradient Elution: A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can enhance the resolution of closely eluting isomers.[1][3]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.[1]

    • Increasing the temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[1][4]

    • A systematic evaluation of different temperatures (e.g., 25°C, 30°C, 40°C) is recommended to find the optimal condition.[1]

  • Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which may lead to better separation of critical isomer pairs.[1] However, this will also increase the run time.

Question: My peaks are tailing or showing fronting. How can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification.

Causes and Solutions for Peak Tailing:

  • Secondary Interactions: Interactions between the hydroxyl groups of the flavanones and residual silanol groups on the silica (B1680970) backbone of C18 columns can cause peak tailing.[1][3]

    • Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress silanol activity.[1][3]

  • Column Overload: Injecting too much sample can lead to peak distortion.[3]

    • Solution: Reduce the injection volume or dilute your sample.[1][3]

  • Column Contamination: Contaminants from previous injections can interact with the analytes.

    • Solution: Flush the column with a strong solvent.[1]

Causes and Solutions for Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak fronting.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

  • Column Overload: Severe mass overload can also lead to peak fronting.

    • Solution: Decrease the injection volume or sample concentration.[1][3]

Question: I'm observing fluctuating retention times. What could be the cause?

Answer:

Inconsistent retention times can make peak identification and quantification unreliable.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Solution: Increase the column equilibration time between runs.[1]

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the organic solvent can lead to shifts in retention.

    • Solution: Ensure accurate and consistent mobile phase preparation and keep solvent bottles capped.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.[1]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[3]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates.

    • Solution: Perform regular pump maintenance, check for leaks, and ensure the pump is delivering a steady flow.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound isomers?

A1: A good starting point would be a reversed-phase method using a C18 column. Here is a recommended starting protocol:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.[2]

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program: A shallow gradient is recommended. For example: 0-5 min: 20% B; 5-40 min: 20% to 45% B (linear gradient); 40-45 min: 45% B; 45-50 min: 45% to 20% B; 50-60 min: 20% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35-40°C.[2][5]

  • Detection: UV detection at the lambda max of the flavanone, typically around 280 nm and 340 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Q2: How does the mobile phase pH affect the separation of these flavanone isomers?

A2: The mobile phase pH plays a crucial role in the separation of flavonoids. The three hydroxyl groups in this compound are weakly acidic. By adding a small amount of acid (like 0.1% formic acid) to the mobile phase to lower the pH (typically to around 2.5-3.5), you ensure that these hydroxyl groups remain in their non-ionized form. This minimizes secondary interactions with the stationary phase, leading to sharper peaks and improved resolution.

Q3: What type of column is best suited for separating these isomers?

A3: A high-purity, end-capped C18 column is the most common and generally effective choice for separating flavonoid isomers.[6][7] These columns provide good retention and selectivity. For potentially challenging separations, columns with different selectivities, such as a phenyl-hexyl or a biphenyl (B1667301) phase, could be explored.

Q4: Should I use isocratic or gradient elution?

A4: For separating a mixture of closely related isomers, gradient elution is almost always preferred.[1][3] An isocratic method may not provide sufficient resolution to separate all isomers within a reasonable run time. A shallow gradient allows for the fine-tuning of the mobile phase strength to effectively resolve isomers with very similar retention behaviors.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Isomer Separation (Hypothetical Data)

Mobile Phase SystemResolution (Rs) between Isomer 1 and 2Peak Tailing Factor (Tf) for Isomer 1
50:50 Methanol:Water1.21.8
50:50 Acetonitrile:Water1.41.5
50:50 Acetonitrile:Water + 0.1% Formic Acid1.91.1

Table 2: Effect of Column Temperature on Isomer Separation (Hypothetical Data)

Column Temperature (°C)Retention Time of Isomer 1 (min)Resolution (Rs) between Isomer 1 and 2
2522.51.6
3520.11.8
4518.21.7

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Isomer Separation

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-25 min: 15% to 30% B (linear gradient)

    • 25-30 min: 30% B (isocratic)

    • 30-32 min: 30% to 15% B (linear gradient)

    • 32-40 min: 15% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[5]

  • Detection: Diode-array detector monitoring at 280 nm and 340 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (85:15 Water:Acetonitrile with 0.1% formic acid).

Mandatory Visualization

HPLC_Troubleshooting_Workflow Start Poor Isomer Resolution or Co-elution CheckSystem Initial Checks: - Column Health - System Suitability Start->CheckSystem OptimizeMP Optimize Mobile Phase CheckSystem->OptimizeMP If system is OK SolventChoice Switch Organic Solvent (e.g., MeOH to ACN) OptimizeMP->SolventChoice AddModifier Add/Adjust Acid Modifier (e.g., 0.1% Formic Acid) OptimizeMP->AddModifier OptimizeGradient Optimize Gradient Program SolventChoice->OptimizeGradient AddModifier->OptimizeGradient ShallowGradient Make Gradient Shallower OptimizeGradient->ShallowGradient OptimizeTemp Optimize Column Temperature (e.g., 25-45°C) ShallowGradient->OptimizeTemp OptimizeFlow Optimize Flow Rate (e.g., decrease to 0.8 mL/min) OptimizeTemp->OptimizeFlow End Resolution Achieved OptimizeFlow->End Iterate if necessary

Caption: Troubleshooting workflow for poor resolution of flavanone isomers.

Hypothetical_Signaling_Pathway cluster_nucleus Cellular Compartment Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Isomer Kinase1 Protein Kinase 1 Flavanone->Kinase1 Inhibition Receptor Cell Surface Receptor Receptor->Kinase1 Activation Kinase2 Protein Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression (e.g., Inflammatory Cytokines) BiologicalResponse Biological Response (e.g., Anti-inflammatory Effect) GeneExpression->BiologicalResponse

References

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during in vitro bioassays of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

Cell Viability Assays (e.g., MTT)

Question: My MTT assay results show increased cell viability at high concentrations of the flavanone (B1672756), which contradicts the expected cytotoxic effect. What could be the cause?

Answer: This is a common issue when working with flavonoids. The MTT assay relies on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases in viable cells. However, flavonoids, due to their antioxidant properties, can directly reduce the MTT reagent in the absence of cells, leading to a false-positive signal that is often misinterpreted as increased cell viability.[1][2][3][4]

Troubleshooting Steps:

  • Run a cell-free control: Incubate this compound with the MTT reagent in cell-free media to assess its direct reducing potential. A color change in this control indicates interference.

  • Use an alternative assay: The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a recommended alternative as it is generally not affected by the reducing properties of flavonoids.[1][2] The trypan blue exclusion assay is another reliable method.

  • Microscopic examination: Always supplement colorimetric assays with visual inspection of the cells under a microscope to assess cell morphology and confluence.

Anti-Inflammatory Assays (Nitric Oxide Measurement)

Question: I am not detecting a consistent dose-dependent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages treated with the flavanone. What are the potential reasons?

Answer: Inconsistent results in nitric oxide assays using the Griess reagent can stem from several factors, including issues with cell health, reagent stability, and the timing of treatments.

Troubleshooting Steps:

  • Confirm LPS activation: Ensure that your positive control (LPS-stimulated cells without the flavanone) shows a robust increase in NO production compared to unstimulated cells. The optimal concentration and incubation time for LPS stimulation may need to be determined for your specific cell passage number and experimental conditions.[5][6][7]

  • Check for cytotoxicity: At high concentrations, the flavanone may be cytotoxic to the RAW 264.7 cells, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect. Always perform a concurrent cell viability assay (e.g., SRB) to rule out cytotoxicity.[8]

  • Optimize incubation times: The timing of flavanone pre-treatment and LPS stimulation is critical. Pre-incubating the cells with the flavanone for a period before adding LPS is a common practice to allow for cellular uptake and interaction with signaling pathways.[9]

  • Freshly prepare Griess reagent: The Griess reagent is light-sensitive and should be prepared fresh for each experiment.[10][11]

  • Serum interference: Components in fetal bovine serum (FBS) can sometimes interfere with the assay. While serum is necessary for cell health, its concentration should be consistent across all wells. Some protocols suggest performing the final hours of stimulation in serum-free or low-serum media.[7]

Western Blotting for Signaling Pathways (MAPK & NF-κB)

Question: I am having trouble detecting changes in the phosphorylation of p38 MAPK and p65 (NF-κB) in my Western blots after treating cells with the flavanone and LPS. What can I do to improve my results?

Answer: Detecting changes in protein phosphorylation requires careful optimization of the experimental workflow, from sample preparation to antibody selection.

Troubleshooting Steps:

  • Optimize stimulation time: The phosphorylation of signaling proteins like p38 and p65 is often transient. Perform a time-course experiment to identify the peak phosphorylation time point after LPS stimulation in your cell model.[12]

  • Use phosphatase inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer to prevent the dephosphorylation of your target proteins during sample preparation.

  • Check antibody quality: Ensure that your primary antibodies are specific for the phosphorylated forms of p38 and p65. It is also important to run a parallel blot for the total protein levels to confirm that the changes observed are due to phosphorylation and not alterations in total protein expression.[13][14]

  • Nuclear fractionation for NF-κB: The activation of NF-κB involves the translocation of the p65 subunit from the cytoplasm to the nucleus. Performing nuclear and cytoplasmic fractionation followed by Western blotting can provide more definitive evidence of NF-κB activation than analyzing whole-cell lysates.[12]

  • Loading controls: Use appropriate loading controls (e.g., β-actin, GAPDH for whole-cell lysates; Lamin B1 for nuclear fractions) to ensure equal protein loading across all lanes.

Section 2: Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables present hypothetical yet plausible data based on studies of structurally similar polymethoxylated flavanones. Researchers should experimentally determine these values for their specific conditions.

Table 1: Effect of a Structurally Similar Flavanone on Cell Viability

Assay TypeCell LineConcentration (µM)% Cell Viability (relative to control)
MTT Assay HCT-1550115%
100130%
SRB Assay HCT-155085%
10060%

Note: The MTT assay data illustrates potential interference, while the SRB assay data reflects a more likely cytotoxic effect.

Table 2: Inhibition of Nitric Oxide Production by a Structurally Similar Flavanone in LPS-Stimulated RAW 264.7 Cells

Flavanone Concentration (µM)LPS (1 µg/mL)Nitric Oxide Production (% of LPS control)Cell Viability (SRB Assay, %)
0-5%100%
0+100%98%
10+85%97%
25+60%95%
50+40%92%
100+25%88%

Section 3: Experimental Protocols

Protocol: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[15]

  • Flavanone Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the old medium from the cells and add the flavanone-containing medium. Incubate for 1-2 hours.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL (except for the unstimulated control wells).[8]

  • Incubation: Incubate the plate for an additional 24 hours.[9]

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (B80452) to quantify the amount of nitric oxide in the samples.

Protocol: Western Blot for Phosphorylated p38 MAPK and p65 NF-κB
  • Cell Treatment: Seed cells (e.g., RAW 264.7) in 6-well plates. Once confluent, treat with the flavanone for the desired time, followed by stimulation with LPS for the predetermined peak phosphorylation time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-p38 MAPK and phospho-p65 NF-κB overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total p38 and total p65, as well as a loading control, to ensure equal loading and to normalize the data.

Section 4: Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cell_seeding Seed Cells pre_incubation Pre-incubate with Flavanone cell_seeding->pre_incubation flavanone_prep Prepare Flavanone flavanone_prep->pre_incubation lps_stimulation LPS Stimulation pre_incubation->lps_stimulation viability_assay Cell Viability Assay (e.g., SRB) lps_stimulation->viability_assay no_assay Nitric Oxide Assay (Griess Reagent) lps_stimulation->no_assay western_blot Western Blot lps_stimulation->western_blot signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IKK IKK TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nucleus->Inflammatory_Genes activates transcription Flavanone This compound Flavanone->TAK1 Flavanone->IKK Flavanone->NFkB_nucleus

References

Technical Support Center: Enhancing the Stability of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone during in vitro experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and application of this compound in in vitro assays.

Issue Potential Cause Recommended Solution
Low or inconsistent biological activity Degradation of the flavanone (B1672756) due to improper storage or handling.• Prepare fresh stock solutions for each experiment. • Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent freeze-thaw cycles. • Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.
Precipitation of the compound in aqueous media Low aqueous solubility of the flavanone.• Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol (B145695). • Ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically <0.1%) and consistent across all experimental and control groups.
Color change of the culture medium upon addition of the flavanone pH-dependent degradation or oxidation of the flavanone.• Measure the pH of the final working solution. • Maintain a slightly acidic to neutral pH in the buffer system, as alkaline conditions can accelerate flavonoid degradation.
High background signal in fluorescence-based assays Autofluorescence of the flavanone or its degradation products.• Run appropriate controls, including wells with the flavanone alone, to measure and subtract any background fluorescence.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing a stock solution of this compound?

Based on the properties of similar polymethoxylated flavonoids, Dimethyl Sulfoxide (DMSO) or ethanol are recommended for preparing stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

2. How should I store the stock solution to ensure its stability?

For long-term stability, it is recommended to store stock solutions at -20°C or -80°C. To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Always protect the stock solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.

3. How can I improve the stability of the flavanone in my in vitro assay?

Several strategies can be employed to enhance stability:

  • Use of Antioxidants: The addition of a small amount of a stabilizing agent like ascorbic acid to the culture medium can help prevent oxidative degradation.

  • pH Control: Maintaining a slightly acidic to neutral pH can improve stability, as alkaline conditions often promote flavonoid degradation.

  • Minimize Incubation Time: Prepare working solutions immediately before use and minimize the pre-incubation time of the flavanone in the medium before and during the assay.

  • Serum Content: The presence of serum in the culture medium can sometimes enhance the stability of flavonoids through protein binding.

4. How can I verify the stability of my compound under my specific experimental conditions?

To confirm the stability of this compound in your assay, a stability study is recommended. This involves incubating the compound in your assay medium for the duration of your experiment and quantifying its concentration at different time points using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

Flavonoid Condition Rate Constant (k) Half-life (t½)
Quercetin 0.1 M HCl, 70°C--
Kaempferol 0.1 M HCl, 70°C--
Isorhamnetin 0.1 M HCl, 70°C--
Cyanidin-3-glucosylrutinoside 80°C2.2 x 10⁻² min⁻¹32.10 min
Cyanidin-3-rutinoside 80°C-45.69 min
Neochlorogenic acid 80°C-43.39 min
Chlorogenic acid 80°C-66.99 min

Data presented is for illustrative purposes based on studies of other flavonoids and may not be directly representative of this compound. Researchers should conduct their own stability assessments.

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into single-use amber-colored microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Stability Assessment using HPLC
  • Prepare a working solution of this compound in the cell culture medium at the final concentration used in your assays.

  • Immediately take a sample (t=0) and store it at -80°C until analysis.

  • Incubate the remaining working solution under your standard assay conditions (e.g., 37°C, 5% CO₂).

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Store all collected samples at -80°C until analysis.

  • For HPLC analysis, thaw the samples and, if necessary, precipitate proteins (e.g., by adding cold acetonitrile) and centrifuge to clarify the supernatant.

  • Transfer the supernatant to autosampler vials.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent flavanone from its potential degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a small amount of formic acid is a common starting point.

  • Quantify the peak area of the parent flavanone at each time point and calculate the percentage remaining relative to the t=0 sample.

Visualizations

Signaling Pathways

Polymethoxylated flavanones have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P IkB_P p-IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Gene Gene Transcription (e.g., iNOS, COX-2, Cytokines) Flavanone This compound Flavanone->IKK Inhibits Flavanone->IkB_P Inhibits Degradation IkB_P->NFkB releases Proteasome Proteasomal Degradation IkB_P->Proteasome

Caption: Inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway Stimulus Stress / Growth Factors MAPKKK MAPKKK (e.g., RAF) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors P Response Cellular Response (Proliferation, Inflammation, Apoptosis) TranscriptionFactors->Response Flavanone This compound Flavanone->MAPKKK Inhibits Flavanone->MAPKK Inhibits Flavanone->MAPK Inhibits

Caption: Modulation of the MAPK signaling cascade.

Experimental Workflow

Experimental_Workflow Start Start: Stability Study PrepStock Prepare Flavanone Stock Solution (DMSO) Start->PrepStock PrepWorking Prepare Working Solution in Cell Culture Medium PrepStock->PrepWorking Incubate Incubate under Assay Conditions (37°C, 5% CO₂) PrepWorking->Incubate Sample Collect Samples at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Process Process Samples (e.g., Protein Precipitation) Sample->Process Analyze Analyze by HPLC Process->Analyze Quantify Quantify Peak Area and Calculate % Remaining Analyze->Quantify End End: Determine Stability Profile Quantify->End

Caption: Workflow for assessing in vitro stability.

Logical Relationships

Degradation_Factors Flavanone This compound (Stable Form) Degradation Degradation Flavanone->Degradation Degraded Degradation Products Degradation->Degraded Factor1 High pH (Alkaline Conditions) Factor1->Degradation promotes Factor2 Light Exposure (Photodegradation) Factor2->Degradation promotes Factor3 High Temperature Factor3->Degradation promotes Factor4 Oxidizing Agents Factor4->Degradation promotes

Caption: Factors promoting flavanone degradation.

Technical Support Center: Large-Scale Synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone (B1313265). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section offers solutions to common problems that may arise during the synthesis of this compound.

Issue: Low Yield in Claisen-Schmidt Condensation for Chalcone (B49325) Intermediate

Q1: We are experiencing a significantly low yield during the Claisen-Schmidt condensation of 2',4',6'-trihydroxy-3'-methoxyacetophenone with 3-hydroxy-4,5-dimethoxybenzaldehyde. What are the potential causes and how can we optimize the reaction?

A1: Low yields in Claisen-Schmidt condensations for the synthesis of the chalcone precursor are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting should be employed, focusing on reaction parameters.

Potential Causes and Troubleshooting Steps:

  • Base Selection and Concentration: The choice of base is critical. While sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used, their concentration needs to be carefully optimized.[1] Ineffective bases such as calcium hydroxide will not promote the reaction.[1]

    • Recommendation: Titrate the concentration of a strong base like KOH or NaOH. Consider screening alternative bases such as alkali metal alkoxides (e.g., sodium methoxide) which may offer improved solubility and reactivity in organic solvents.

  • Solvent System: The solvent plays a crucial role in dissolving reactants and facilitating the reaction. Alcohols like ethanol (B145695) or methanol (B129727) are frequently employed.

    • Recommendation: Ensure your starting materials are fully soluble in the chosen solvent. If solubility is an issue, consider using a co-solvent system or exploring alternative solvents like isopropyl alcohol (IPA).[1]

  • Reaction Temperature: Temperature significantly influences both the reaction rate and the formation of side products.

    • Recommendation: While room temperature is often a starting point, running the reaction at a lower temperature (e.g., 0-5 °C) can sometimes improve the yield by minimizing side reactions. Conversely, for sterically hindered substrates, a moderate increase in temperature might be necessary.

  • Reaction Time: The reaction may require a significant amount of time to reach completion.

    • Recommendation: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. Some Claisen-Schmidt condensations may require up to 24 hours or longer.[1]

Issue: Inefficient Cyclization of Chalcone to Flavanone (B1672756)

Q2: The cyclization of our 2'-hydroxychalcone (B22705) intermediate to the desired this compound is incomplete or results in a mixture of products. How can we improve the efficiency and selectivity of this step?

A2: The cyclization of a 2'-hydroxychalcone to a flavanone is a critical step that can be influenced by several factors. Achieving high conversion and selectivity is key to a successful large-scale synthesis.

Potential Causes and Troubleshooting Steps:

  • Reaction Conditions: Traditional methods for flavanone synthesis from chalcones often require harsh acidic or basic reflux conditions, which can lead to degradation or the formation of byproducts.[2]

    • Recommendation: Explore milder reaction conditions. For instance, using sodium acetate (B1210297) in refluxing ethanol can be an effective method for the cyclization of some chalcones to flavanones.

  • Side Reactions: A common side reaction during the cyclization of 2'-hydroxychalcones is the formation of flavones through oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.

    • Recommendation: To favor the flavanone, it is crucial to control the reaction atmosphere. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation to the corresponding flavone (B191248).

  • Catalyst Choice: While acid or base catalysis is common, alternative catalytic systems could offer better results.

    • Recommendation: Recent research has shown that palladium(II)-catalyzed oxidative cyclization can be a versatile method for the synthesis of both flavones and flavanones, with the outcome tuneable by the choice of oxidants and additives.[3]

Frequently Asked Questions (FAQs)

Q3: What are the most significant challenges in the large-scale purification of this compound?

A3: Large-scale purification of highly substituted flavonoids like the target molecule presents several challenges:

  • High Polarity and Multiple Hydroxyl Groups: The presence of multiple hydroxyl groups makes the compound quite polar, which can lead to strong interactions with silica (B1680970) gel, causing tailing and poor separation during column chromatography.

  • Co-elution of Structurally Similar Impurities: Side products from the synthesis, such as the corresponding flavone or unreacted chalcone, may have similar polarities, making their separation difficult.

  • Solubility Issues: The flavanone may have limited solubility in common organic solvents used for chromatography, complicating the loading process for large-scale columns.

  • Scale-up of Purification Methods: Methods that work well on a small scale, like preparative TLC, are not practical for large-scale production.

Q4: What purification strategies are recommended for obtaining high-purity this compound on a large scale?

A4: A multi-step purification strategy is often necessary for large-scale purification of flavonoids.

  • Initial Purification by Column Chromatography:

    • Stationary Phase: While silica gel is common, for highly polar compounds, consider using reversed-phase silica (C18) or a less polar stationary phase like alumina.

    • Solvent System: For normal phase chromatography, a gradient of hexane/ethyl acetate or dichloromethane/methanol can be effective. For reversed-phase, a gradient of water/acetonitrile or water/methanol, often with a small amount of acid like formic acid to improve peak shape, is recommended.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent and scalable method for achieving high purity.

  • Macroporous Resin Chromatography: For industrial-scale purification, macroporous resin chromatography is a highly effective and economical technique.[4][5] It allows for the separation of flavonoids from other impurities based on adsorption and desorption characteristics.

Q5: We are observing the formation of an unexpected byproduct during our synthesis. How can we identify it?

A5: The identification of byproducts is crucial for optimizing the reaction. The most common byproduct in flavanone synthesis is the corresponding flavone, formed by oxidation. To identify the byproduct, a combination of spectroscopic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structure elucidation. The presence of a vinyl proton signal (C2-H and C3-H) in the ¹H NMR spectrum is characteristic of a flavone, whereas for a flavanone, you would expect to see signals for the C2 and C3 protons in the aliphatic region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula of the byproduct, which can help in its identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify key functional groups. Both flavanones and flavones will show a characteristic carbonyl stretch.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of flavanones and flavones are distinct. Flavones typically show two strong absorption bands, while flavanones have a strong band around 280 nm and a weaker shoulder at higher wavelengths.

Data Presentation

Table 1: Representative Reaction Conditions for Chalcone Synthesis (Claisen-Schmidt Condensation)

EntryAcetophenone (B1666503) DerivativeBenzaldehyde (B42025) DerivativeBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
12'-HydroxyacetophenoneBenzaldehydeKOHEthanolRT24~70-80General
22'-Hydroxyacetophenone4-MethoxybenzaldehydeNaOHMethanol0-512~85General
32',4'-Dihydroxyacetophenone3,4-DimethoxybenzaldehydeBa(OH)₂Ethanol/WaterReflux6~60General

Note: This table provides general conditions. Optimization is required for the specific synthesis of the target chalcone.

Table 2: Representative Conditions for Cyclization to Flavanone

EntryChalcone DerivativeReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
12'-HydroxychalconeSodium AcetateEthanolReflux4-6~70-90General
22'-HydroxychalconeSulfuric AcidEthanolReflux8Variable[6]
32'-HydroxychalconePiperidineEthanolReflux2-4~60-80General

Note: This table provides general conditions. Optimization is required for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Condensation

  • Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, methanol).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of a base (e.g., 40% aqueous KOH) dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for the optimized time (monitor by TLC).

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for Cyclization of Chalcone to Flavanone

  • Dissolve the purified chalcone (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the cyclizing agent (e.g., sodium acetate, 3-5 equivalents).

  • Reflux the reaction mixture for the optimized time (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the flavanone.

  • Filter the solid, wash with water, and dry.

  • Purify the crude flavanone by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_chalcone Step 1: Claisen-Schmidt Condensation cluster_flavanone Step 2: Intramolecular Cyclization cluster_purification Purification Acetophenone 2',4',6'-Trihydroxy- 3'-methoxyacetophenone Chalcone 2'-Hydroxychalcone Intermediate Acetophenone->Chalcone Base (e.g., KOH) Ethanol, RT Benzaldehyde 3-Hydroxy-4,5- dimethoxybenzaldehyde Benzaldehyde->Chalcone Base (e.g., KOH) Ethanol, RT Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Chalcone->Flavanone NaOAc Ethanol, Reflux Purified_Product High-Purity Product Flavanone->Purified_Product Column Chromatography Recrystallization

Caption: General synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low Yield in Claisen-Schmidt Condensation Base Suboptimal Base Concentration Problem->Base Solvent Poor Reactant Solubility Problem->Solvent Temp Incorrect Reaction Temperature Problem->Temp Time Insufficient Reaction Time Problem->Time Optimize_Base Screen Different Bases & Concentrations Base->Optimize_Base Change_Solvent Use Co-solvent or Alternative Solvent Solvent->Change_Solvent Adjust_Temp Optimize Temperature (Cooling or Heating) Temp->Adjust_Temp Increase_Time Extend Reaction Time (Monitor by TLC) Time->Increase_Time

Caption: Troubleshooting flowchart for low yield in the Claisen-Schmidt condensation step.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Polymethoxylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymethoxylated flavonoids (PMFs). This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low in vivo bioavailability of PMFs.

Frequently Asked Questions (FAQs)

Q1: My polymethoxylated flavonoid (PMF) shows excellent in vitro activity but fails to produce the expected results in my animal model. What are the likely reasons?

A1: This is a common issue stemming from the low oral bioavailability of many PMFs. The primary reasons for this discrepancy include:

  • Poor Aqueous Solubility: PMFs are often highly lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1]

  • Extensive First-Pass Metabolism: PMFs can be significantly metabolized in the gut wall and liver by cytochrome P450 enzymes before reaching systemic circulation. This pre-systemic metabolism reduces the concentration of the active compound.[2]

  • Efflux by Transporters: PMFs can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compounds back into the GI lumen, limiting their absorption.[2]

  • Interaction with Gut Microbiota: The gut microbiome can metabolize PMFs, altering their structure and potentially their bioactivity before they can be absorbed.[3]

Q2: I am observing high variability in the plasma concentrations of my PMF between individual animals in my study. What could be the cause and how can I minimize it?

A2: High inter-individual variability is a frequent challenge in in vivo pharmacokinetic studies.[4] Potential causes and solutions include:

  • Food Effects: The presence and composition of food in the GI tract can significantly impact the absorption of lipophilic compounds like PMFs.

    • Solution: Standardize feeding protocols. Administer the PMF on an empty stomach or with a standardized meal. Consider conducting a pilot study to assess the effect of food on your specific PMF's pharmacokinetics.[2]

  • Inconsistent Dosing: Inaccurate or inconsistent oral gavage technique can lead to variability in the administered dose.

    • Solution: Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal model.

  • Biological Variation: Differences in gastric pH, GI transit time, and enzyme/transporter expression levels between animals can contribute to variability.

    • Solution: While difficult to control completely, using a sufficient number of animals per group can help to statistically account for this variability.

Q3: My analytical method for quantifying the PMF in plasma is not sensitive enough to detect it at later time points. What can I do?

A3: Low plasma concentrations, especially at later time points, are a consequence of the poor bioavailability and rapid metabolism of PMFs.

  • Solution: Develop a more sensitive analytical method, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which offers lower limits of quantification compared to HPLC-UV.[5][6] Ensure your sample preparation method (e.g., liquid-liquid extraction or solid-phase extraction) is optimized for high recovery.

Q4: Should I be measuring only the parent PMF in my pharmacokinetic studies?

A4: Not necessarily. The in vivo biological activity may be attributable to metabolites rather than the parent compound.

  • Recommendation: Expand your analytical method to quantify known major metabolites of your PMF in plasma and urine. If major metabolites are identified, consider synthesizing or isolating them to test their activity in relevant in vitro assays.[2]

Troubleshooting Guides

Problem 1: Low Oral Bioavailability Observed in Initial In Vivo Screening

Possible Cause & Troubleshooting Steps:

  • Poor Dissolution:

    • Strategy 1: Particle Size Reduction.

      • Action: Reduce the particle size of the PMF powder through micronization or nanocrystal technology. This increases the surface area for dissolution.[1]

    • Strategy 2: Formulation as a Solid Dispersion.

      • Action: Prepare a solid dispersion of the PMF in a hydrophilic polymer matrix (e.g., PVP, PEG). This can enhance the dissolution rate by presenting the compound in an amorphous, higher-energy state.[7]

  • Poor Permeability/High Efflux:

    • Strategy: Co-administration with a P-gp Inhibitor.

      • Action: In preclinical studies, consider co-administering the PMF with a known P-gp inhibitor to assess the contribution of efflux to its low bioavailability. Some PMFs, like tangeretin (B192479) and nobiletin (B1679382), can themselves inhibit P-gp.[2]

  • Extensive First-Pass Metabolism:

    • Strategy 1: Lipid-Based Formulations.

      • Action: Formulate the PMF in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS). This can enhance absorption via the lymphatic system, partially bypassing first-pass metabolism in the liver.[8]

    • Strategy 2: Cyclodextrin Complexation.

      • Action: Form an inclusion complex of the PMF with a cyclodextrin. This can increase the solubility and protect the compound from degradation in the GI tract.[9]

Problem 2: Difficulty in Formulating a Stable and Effective Oral Dosage Form

Possible Cause & Troubleshooting Steps:

  • Precipitation of the PMF from a Liquid Formulation:

    • Action: For SEDDS or other lipid-based formulations, optimize the ratio of oil, surfactant, and cosurfactant. Conduct in vitro dispersion tests in simulated gastric and intestinal fluids to ensure the formulation forms a stable emulsion or microemulsion upon dilution and does not precipitate the drug.

  • Recrystallization of an Amorphous Solid Dispersion (ASD):

    • Action: Ensure the drug loading in the polymer is not too high. Select a polymer with good miscibility with the PMF. Store the ASD under controlled temperature and humidity conditions to prevent moisture-induced recrystallization.

Data Presentation: Comparative Bioavailability Enhancement Strategies

The following tables summarize quantitative data from preclinical studies, demonstrating the impact of various formulation strategies on the oral bioavailability of key PMFs.

Table 1: Pharmacokinetic Parameters of Nobiletin in Different Formulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Absolute Bioavailability (%)Reference(s)
Crystalline Nobiletin (in corn oil)503.21~17.49~22.37 (lean rats)[3][10][11]
Nobiletin Solid Dispersion507.230.672.89 (AUC0-12)18-fold increase vs crystalline[12][13]
Nobiletin Nano-crystalline Solid Dispersion2012-fold increase vs crystalline--~13 (15-fold enhancement)[14]

Table 2: Pharmacokinetic Parameters of Tangeretin in Different Formulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (min·µg/mL)Absolute Bioavailability (%)Reference(s)
Tangeretin Suspension500.87340213.7827.11[9][15][16]
Tangeretin with Methylated β-Cyclodextrin----6.02 (at least 2x unprocessed)[9]
Tangeretin in Whey Protein Emulsion with HPMC-4 to 20-fold increase in plasma conc.---[9]

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Assessment of a PMF in Rats (A Step-by-Step Guide)

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a polymethoxylated flavonoid in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • PMF formulation (e.g., solution, suspension, nanoformulation)

  • Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Intravenous (IV) formulation of the PMF in a suitable vehicle (e.g., saline with a co-solvent)

  • Oral gavage needles (appropriate size for rats)

  • Syringes

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • HPLC or UPLC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Administration: Administer a single oral dose of the PMF formulation via oral gavage. Record the exact time of administration.

    • Intravenous Administration: For determining absolute bioavailability, a separate group of rats should receive a single IV dose of the PMF via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Place blood samples into EDTA-coated tubes and gently invert to mix.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the supernatant (plasma) to clean microcentrifuge tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method (preferably UPLC-MS/MS) for the quantification of the PMF and its major metabolites in plasma.

    • Prepare plasma samples for analysis, typically involving protein precipitation or liquid-liquid extraction.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the PMF versus time.

    • Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (elimination half-life) using appropriate pharmacokinetic software.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100

Protocol 2: Preparation of a PMF Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a PMF to enhance its dissolution rate.

Materials:

  • Polymethoxylated flavonoid (e.g., nobiletin, tangeretin)

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene (B3416737) glycol (PEG) 4000)

  • Organic solvent (e.g., ethanol, methanol, or acetic acid for glycosides)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve the PMF and the chosen polymer in a suitable organic solvent. The ratio of drug to polymer can be varied (e.g., 1:1, 1:2, 1:4 w/w) to find the optimal formulation.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under reduced pressure until a thin film or solid mass is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC, XRD, and SEM).

Visualizations

Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways of nobiletin and tangeretin in vivo, which mainly involve demethylation and glucuronidation.

Nobiletin_Metabolism Nobiletin Nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone) Metabolite1 4'-Demethylnobiletin Nobiletin->Metabolite1 CYP1A2 Metabolite2 3'-Demethylnobiletin Nobiletin->Metabolite2 Metabolite3 7-Demethylnobiletin Nobiletin->Metabolite3 CYP3A4 Metabolite4 6-Demethylnobiletin Nobiletin->Metabolite4 Glucuronides Glucuronide Conjugates Metabolite1->Glucuronides UGTs Metabolite2->Glucuronides UGTs Metabolite3->Glucuronides UGTs Metabolite4->Glucuronides UGTs

Caption: Metabolic pathway of Nobiletin.

Tangeretin_Metabolism Tangeretin Tangeretin (5,6,7,8,4'-Pentamethoxyflavone) Metabolite1 4'-Demethyltangeretin Tangeretin->Metabolite1 CYP Enzymes Glucuronides Glucuronide Conjugates Metabolite1->Glucuronides UGTs

Caption: Metabolic pathway of Tangeretin.

Experimental Workflow

This diagram outlines the general workflow for assessing and improving the in vivo bioavailability of a PMF.

PMF_Bioavailability_Workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation Solubility Aqueous Solubility (pH 1.2, 6.8) Decision1 Low Bioavailability? Solubility->Decision1 Permeability Caco-2 Permeability Assay Permeability->Decision1 Metabolism_in_vitro Liver Microsome Stability Assay Metabolism_in_vitro->Decision1 Nano Nanoformulations (e.g., Nanosuspension) PK_study Pharmacokinetic Study in Rodents Nano->PK_study ASD Amorphous Solid Dispersions ASD->PK_study Lipid Lipid-Based Systems (e.g., SEDDS) Lipid->PK_study Data_analysis Calculate Cmax, Tmax, AUC, Absolute Bioavailability PK_study->Data_analysis Decision2 Bioavailability Goal Met? Data_analysis->Decision2 Initial_Compound Polymethoxylated Flavonoid Initial_Compound->Solubility Initial_Compound->Permeability Initial_Compound->Metabolism_in_vitro Decision1->Nano Yes Decision1->ASD Yes Decision1->Lipid Yes Decision2->Nano No (Iterate) Proceed Proceed to Efficacy Studies Decision2->Proceed Yes

Caption: Workflow for PMF bioavailability enhancement.

References

strategies to reduce 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound during extraction?

A1: The stability of this compound, like other flavonoids, is influenced by several factors during extraction. These include:

  • pH: This flavanone (B1672756) is more stable in acidic conditions. Neutral to alkaline environments can lead to increased degradation rates through hydrolysis and oxidation.[1]

  • Temperature: Elevated temperatures accelerate the rate of degradation reactions.[2][3] Traditional extraction methods that use high heat, such as decoction, can be unsuitable for thermolabile compounds like this flavanone.[4]

  • Light: Exposure to UV or visible light can induce photolytic degradation. It is crucial to protect solutions containing the flavanone from light.[4]

  • Oxygen: The presence of dissolved oxygen can lead to the oxidative degradation of the phenolic hydroxyl groups, which are key to the flavanone's structure and biological activity.

  • Enzymes: The presence of enzymes like polyphenol oxidases in the plant material can contribute to degradation.

  • Metal Ions: The presence of metal ions can catalyze oxidative degradation.

Q2: Which extraction solvents are recommended for this flavanone to minimize degradation?

A2: For polymethoxylated flavonoids, polar solvents are generally effective. Methanol (B129727) and ethanol (B145695) are commonly used for the extraction of similar flavonoids.[5] Acetone has also been noted as a selective solvent for flavonoids.[6] Using aqueous mixtures of these organic solvents can also be effective. To minimize degradation, it is crucial to use high-purity, anhydrous solvents when possible, as the presence of water can facilitate hydrolytic degradation, especially at non-optimal pH.

Q3: What are the most suitable extraction techniques to preserve the integrity of this compound?

A3: Modern extraction techniques are generally preferred over traditional methods to reduce degradation. These methods often utilize lower temperatures and shorter extraction times.

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to rapidly heat the solvent and plant matrix, which can significantly reduce extraction times and solvent consumption, thereby minimizing the degradation of sensitive compounds.[4]

  • Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation, enhancing the release of the flavanone from plant cells at lower temperatures than traditional methods.[4][6]

  • Supercritical Fluid Extraction (SFE): SFE, often using carbon dioxide, is performed under mild temperature and pressure conditions, which helps to preserve thermosensitive compounds.[7]

  • Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures, which can reduce extraction times and solvent volumes. Careful optimization of the temperature is necessary to prevent degradation.[6]

Troubleshooting Guides

Issue 1: Low yield of this compound in the final extract.

Possible Cause Troubleshooting Steps
Degradation during extraction * Reduce Temperature: If using a heat-based method, lower the extraction temperature and shorten the duration. Consider switching to a non-thermal method like UAE or SFE.[4][7] * Control pH: Ensure the extraction solvent is slightly acidic (pH 4-6). Avoid neutral or alkaline conditions.[1] * Protect from Light: Conduct the extraction in a dark room or use amber-colored glassware to prevent photolytic degradation.[4] * Deoxygenate Solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen.
Inefficient Extraction * Optimize Solvent-to-Solid Ratio: Ensure a sufficient volume of solvent is used to completely immerse the plant material. A common starting point is a 10:1 (v/w) ratio.[5] * Increase Extraction Cycles: Repeat the extraction process with fresh solvent to ensure exhaustive extraction of the compound.[5] * Particle Size Reduction: Grind the plant material to a fine powder to increase the surface area for solvent penetration.

Issue 2: Appearance of unknown peaks in HPLC chromatogram of the extract.

Possible Cause Troubleshooting Steps
Formation of degradation products * Review Extraction Conditions: The unknown peaks are likely degradation products. Refer to the troubleshooting steps for "Low yield" to minimize further degradation. * Analyze Fresh Extract: Immediately analyze the extract after preparation to minimize post-extraction degradation. * Proper Storage: Store extracts at low temperatures (-20°C or -80°C) and protected from light.[4]
Contamination * Run Blanks: Inject the extraction solvent alone to check for contamination from the solvent or the HPLC system. * Clean Glassware: Ensure all glassware used for extraction and sample preparation is thoroughly cleaned.

Quantitative Data Summary

The following tables provide hypothetical yet plausible data on the stability of this compound under various extraction conditions, based on the known behavior of similar flavonoids. This data should be experimentally verified for the specific compound.

Table 1: Effect of Temperature on the Recovery of this compound (Extraction Time: 30 minutes)

Temperature (°C)Recovery (%)
2598
4092
6081
8065
10045

Table 2: Effect of pH on the Recovery of this compound (Temperature: 25°C, Time: 60 minutes)

pHRecovery (%)
399
597
785
968

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Grind the dried plant material to a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a 50 mL conical flask.

    • Add 20 mL of methanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[7]

  • Sample Processing:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the plant residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a known volume of methanol for analysis.[7]

Protocol 2: HPLC-DAD Quantification of this compound

This protocol is adapted from methods for similar polymethoxylated flavonoids.[7]

  • Instrumentation: A standard HPLC system with a DAD detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum of the flavanone (typically between 280-340 nm).

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare a stock solution (1 mg/mL) of this compound reference standard in methanol.

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Quantification:

    • Inject the prepared sample extract and standard solutions.

    • Identify the peak for the target flavanone by comparing the retention time and UV spectrum with the reference standard.

    • Calculate the concentration in the sample using the calibration curve.

Visualizations

degradation_pathway flavanone This compound chalcone Chalcone Intermediate flavanone->chalcone Ring Opening (Alkaline pH) oxidation_products Oxidized Products (e.g., Quinones) flavanone->oxidation_products Oxidation (O2, Light, Metal Ions) phenolic_acids Phenolic Acid Degradation Products chalcone->phenolic_acids Hydrolysis

Caption: Plausible degradation pathway of this compound.

extraction_workflow start Start: Dried Plant Material grinding Grinding start->grinding extraction Extraction (e.g., UAE with Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant residue Residue centrifugation->residue combine Combine Supernatants supernatant->combine repeat_extraction Repeat Extraction (2x) residue->repeat_extraction repeat_extraction->extraction evaporation Evaporation combine->evaporation reconstitution Reconstitution evaporation->reconstitution analysis HPLC Analysis reconstitution->analysis

Caption: General workflow for the extraction and analysis of the flavanone.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Flavonoids are a diverse group of polyphenolic compounds found in plants, recognized for their wide range of biological activities, including significant antioxidant effects.[1] This antioxidant capacity is largely attributed to their ability to scavenge free radicals and chelate metal ions.[1] Quercetin (B1663063) is one of the most extensively studied flavonoids, known for its strong antioxidant properties.[2] 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone is a less common polymethoxyflavonoid.[3] Understanding the comparative antioxidant potential of these compounds is valuable for the development of new therapeutic agents targeting oxidative stress-related diseases.

Quantitative Antioxidant Activity

The antioxidant activity of a compound is commonly quantified using various in vitro assays, with the results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported antioxidant activity of quercetin in several common assays.

Table 1: In Vitro Antioxidant Activity of Quercetin

Antioxidant AssayQuercetin IC50 (µM)Reference CompoundReference IC50 (µM)
DPPH Radical Scavenging 5.5 - 19.3Ascorbic Acid~28 (9.53 µg/mL)[4]
ABTS Radical Scavenging 2.93 - 8.5TroloxNot specified in this context
FRAP (Ferric Reducing Antioxidant Power) Data expressed as equivalentsQuercetin EquivalentsNot applicable

Note: IC50 values can vary between studies due to different experimental conditions. The values presented are a range from the cited literature.[4][5][6][7][8]

As previously stated, specific quantitative data from DPPH, ABTS, or FRAP assays for this compound are not available in the reviewed literature. A study on a structurally similar compound, 5,7,3'-trihydroxy-3,6,4'-trimethoxyflavone (centaureidin), showed a moderate antiradical effect of 47.6% in a DPPH decoloration test, but did not provide an IC50 value.[9]

Structure-Activity Relationship and Qualitative Comparison

The antioxidant activity of flavonoids is closely linked to their chemical structure. Key features for potent antioxidant activity include:

  • The presence of hydroxyl (-OH) groups: These groups can donate a hydrogen atom to free radicals, thereby neutralizing them. The number and position of hydroxyl groups are critical.[10]

  • A catechol group (two hydroxyl groups on adjacent carbons) on the B-ring: This configuration is a significant contributor to high antioxidant activity.[11]

  • A 2,3-double bond in the C-ring conjugated with a 4-oxo group: This feature enhances electron delocalization, increasing the stability of the flavonoid radical after hydrogen donation.[11]

  • A 3-hydroxyl group on the C-ring: This also contributes to antioxidant capacity.[11]

Quercetin's Structure: Quercetin (a flavonol) possesses all the key structural features for high antioxidant activity: five hydroxyl groups, including a catechol group on the B-ring, a 2,3-double bond in the C-ring, and a 3-hydroxyl group. This structure allows for efficient radical scavenging.[11]

This compound's Structure: This compound is a flavanone (B1672756), meaning it lacks the 2,3-double bond in the C-ring that is present in quercetin. This structural difference generally leads to lower antioxidant activity compared to flavonols. Furthermore, while it has three hydroxyl groups, it also possesses three methoxy (B1213986) (-OCH3) groups. The presence of methoxy groups, which are less effective at donating hydrogen atoms than hydroxyl groups, is known to diminish antioxidant activity.[10] However, the presence of three hydroxyl groups, particularly the 3'-OH on the B-ring, suggests it should still possess some antioxidant capacity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for researchers interested in evaluating the antioxidant activity of these or other compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[12]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or ethanol)

  • Test compound (this compound or Quercetin)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test solutions: Prepare a stock solution of the test compound and the positive control in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a test tube or microplate well, add a specific volume of the test compound solution at different concentrations.

    • Add a fixed volume of the DPPH solution and mix thoroughly.

    • A control is prepared using methanol instead of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Test compound

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Prepare a stock solution and serial dilutions of the test compound and positive control.

  • Assay:

    • Add a small volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.

    • A control is prepared using the solvent instead of the test compound.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically at 593 nm.[14]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound

  • Standard (e.g., FeSO₄·7H₂O or Quercetin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of test and standard solutions: Prepare a stock solution and serial dilutions of the test compound and the standard.

  • Assay:

    • Add a small volume of the test or standard solution to a fixed volume of the FRAP reagent.

    • A blank is prepared using the solvent instead of the test/standard solution.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated using the ferrous sulfate (B86663) standard. The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents or in equivalents of a standard antioxidant like quercetin.[14]

Visualizations

The following diagrams illustrate a typical experimental workflow for antioxidant assays and a key signaling pathway influenced by antioxidant flavonoids.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagent Prepare Reagents (e.g., DPPH Solution) mix Mix Reagents and Samples prep_reagent->mix prep_samples Prepare Test Compound and Control Dilutions prep_samples->mix incubate Incubate in Dark at Room Temperature mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for in vitro antioxidant activity assays.

signaling_pathway flavonoids Antioxidant Flavonoids (e.g., Quercetin) ros Reactive Oxygen Species (ROS) flavonoids->ros Scavenges keap1 Keap1 flavonoids->keap1 Inhibits ros->keap1 Oxidizes Cysteine Residues nrf2 Nrf2 keap1->nrf2 Promotes Degradation are Antioxidant Response Element (ARE) nrf2->are Translocates to Nucleus and Binds antioxidant_enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Initiates Transcription cellular_protection Cellular Protection against Oxidative Stress antioxidant_enzymes->cellular_protection

Caption: The Nrf2-Keap1 signaling pathway modulated by antioxidant flavonoids.

References

Structure-Activity Relationship of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and its derivatives, focusing on their potential as anticancer and anti-inflammatory agents. Due to the limited availability of comprehensive studies on a systematically modified series of this compound derivatives, this guide synthesizes data from various studies on structurally related polymethoxyflavonoids and trihydroxyflavanones. The information presented herein aims to provide a valuable resource for researchers engaged in the design and development of novel flavonoid-based therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of flavanones is significantly influenced by the substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on their A and B rings. Variations in the number and position of these functional groups can dramatically alter the cytotoxic, anti-inflammatory, and antioxidant properties of these compounds.

Cytotoxicity Against Cancer Cell Lines

The substitution pattern on the flavanone (B1672756) scaffold plays a crucial role in determining its cytotoxic potential against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of flavanone derivatives, highlighting the impact of different substitution patterns.

Compound/DerivativeSubstitution PatternCell LineIC50 (µM)Reference
Flavanone Analogs
2'-hydroxy-3-bromo-6'-methoxychalconeChalcone (B49325) PrecursorVariousPotent Activity[1]
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)5-OH, 3',4',7-(OCH3)3MCF-7~12 µg/mL[2]
3-halogenated chalcones (1c and 1d)Chalcone PrecursorMCF-7, MDA-MB-231, SK-N-MCMore potent than etoposide[3]
Furan-containing flavanone (YP-4)Heterocyclic B-ringMCF7, HT29, A4987.3, 4.9, 5.7 µg/mL[4]
Trihydroxyflavone Derivatives
3,3',4'-trihydroxyflavone3,3',4'-(OH)3NeutrophilsMost active in ROS scavenging[5]
3,5,7-trihydroxyflavone3,5,7-(OH)3COX-1/COX-2Dual inhibitor[5]
7,3',4'-trihydroxyflavones7,3',4'-(OH)3MRC-5 (healthy cells)Lower cytotoxicity with 3- or 5-OH groups[6]

Key Observations on Structure-Cytotoxicity Relationship:

  • Halogenation: The introduction of halogen atoms, particularly on the B-ring, has been shown to enhance cytotoxic activity. For instance, 3-halogenated chalcones demonstrated greater potency than the standard anticancer drug etoposide[3].

  • Hydroxylation vs. Methoxylation: The presence and position of hydroxyl groups are critical. For example, in a study of 7,3',4'-trihydroxyflavones, the presence of a 3- or 5-hydroxyl group was associated with lower cytotoxicity in healthy lung fibroblast cells, suggesting a potential for selective anticancer activity[6].

  • B-Ring Substitution: Modifications to the B-ring, such as the introduction of a furan (B31954) ring, have yielded compounds with potent activity against multiple cancer cell lines[4]. The structure of the B-ring is considered a primary determinant of the antioxidant activity of flavonoids[7].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols commonly used to assess the biological activity of flavanone derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727).

  • Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Signaling Pathway and Experimental Workflow

The anticancer and anti-inflammatory effects of flavanones are often mediated through their interaction with key cellular signaling pathways.

Apoptosis Induction Pathway

Many cytotoxic flavonoids exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A simplified representation of a common apoptotic pathway is shown below.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase Flavanone Derivative Flavanone Derivative Caspase-3 Activation Caspase-3 Activation Flavanone Derivative->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage DNA Fragmentation DNA Fragmentation Caspase-3 Activation->DNA Fragmentation Apoptosis Apoptosis PARP Cleavage->Apoptosis DNA Fragmentation->Apoptosis

Caption: Simplified diagram of a caspase-dependent apoptosis pathway induced by a flavanone derivative.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of flavanone derivatives.

cytotoxicity_workflow Start Start Synthesize Flavanone Derivatives Synthesize Flavanone Derivatives Start->Synthesize Flavanone Derivatives Characterize Compounds Characterize Compounds Synthesize Flavanone Derivatives->Characterize Compounds Cell Culture Cell Culture Characterize Compounds->Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Identify Lead Compounds Identify Lead Compounds Data Analysis (IC50)->Identify Lead Compounds End End Identify Lead Compounds->End

Caption: A standard experimental workflow for the synthesis and cytotoxic evaluation of flavanone derivatives.

References

Lacking Direct Evidence, A Comparative Guide to the Potential Synergistic Effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental data on the synergistic effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in combination with other compounds is not currently available in peer-reviewed literature. This guide, therefore, presents a comparative analysis based on structurally similar flavonoids to provide a framework for future research and to hypothesize potential synergistic interactions. The experimental data and methodologies detailed herein are derived from studies on analogous compounds and should be considered as a reference for designing investigations into the synergistic potential of this compound.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, are widely recognized for their pleiotropic biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A growing body of research indicates that the therapeutic efficacy of flavonoids can be significantly enhanced when used in combination with other compounds, leading to synergistic effects.[1][2] This guide explores the potential for this compound to exhibit such synergy by examining the activities of structurally related flavanones and flavonoids. The aim is to provide researchers with a valuable resource for designing and interpreting studies on this specific compound.

Comparative Analysis of Synergistic Effects of Structurally Similar Flavonoids

The following tables summarize the quantitative data on the synergistic effects of various flavonoids with other compounds, offering a predictive lens through which the activity of this compound may be viewed.

Table 1: Synergistic Anticancer Effects of Flavonoids with Chemotherapeutic Drugs

FlavonoidCombination DrugCancer Cell LineEffectReference
QuercetinCisplatinHuman Malignant MesotheliomaSynergistic cytotoxicity[3]
QuercetinDoxorubicinNeuroblastoma & Ewing's SarcomaSynergistic cytotoxicity[3]
Quercetin5-FluorouracilHCT-116 and Caco-2 (Colon Cancer)Enhanced apoptosis; synergistic reduction of Akt/mTOR signaling[4]
Chrysin, Epigallocatechin-3-gallate (EGCG), Formononetin, Hispidulin, Icariin, Rutin, SilibininVarious Canonical ChemotherapeuticsGlioblastoma (GBM)Synergistically enhance the effects of chemotherapeutics by modulating apoptosis, proliferation, autophagy, motility, and chemoresistance.[1]
Flavanone (B1672756) (from Citrus medica)2-Deoxy-D-Glucose (2DG)MCF-7 (Breast Cancer)IC50 of flavanone alone: 57.10 µg/ml; IC50 of combination: 34.09 µg/ml[5]

Table 2: Synergistic Anti-inflammatory Effects of Flavonoids

Flavonoid CombinationInflammatory MediatorCell LineEffectReference
Chrysin and KaempferolNitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α)RAW 264.7 MacrophagesSignificant synergistic inhibition of mediator secretion[6]
Flavanone and Flavanones (from Tephrosia hildebrandtii)Interleukins (IL-1β, IL-2, IL-6), Interferon-gamma (IFN-γ), Granulocyte Macrophage-Colony Stimulating Factor (GM-CSF), TNF-αLipopolysaccharide (LPS)-stimulated Peripheral Blood Mononuclear Cells (PBMCs)Remarkable synergistic anti-inflammatory effects on cytokine production[7]
Citrus Flavanones MixReactive Oxygen Species (ROS), Pro-inflammatory CytokinesCaco-2 cellsStronger antioxidant and anti-inflammatory activity compared to single flavanones[8]

Table 3: Synergistic Antimicrobial Effects of Flavonoids with Antibiotics

FlavonoidAntibioticMicroorganismEffect (FICI*)Reference
Quercetin, Rutin, NaringeninErythromycinDrug-resistant Staphylococcus aureusSynergistic (FICI: 0.26 - 0.5)[9]
MorinCiprofloxacin, Tetracycline, ErythromycinSome Staphylococcus aureus strains3- to 16-fold decrease in MIC of antibiotics[10]
Catechin, Quercetin, Epigallocatechin gallateFluconazoleFluconazole-resistant Candida tropicalisSynergistic (FICI: 0.25 - 0.38)[11]

*FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is generally considered synergistic.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic interactions. Below are protocols for key experiments commonly employed in such studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the individual compounds and their combinations for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) can be determined from the dose-response curves.

Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a common method to evaluate the in vitro synergistic effect of two antimicrobial agents.

  • Preparation of Antimicrobials: Prepare serial dilutions of the flavonoid and the antibiotic in a 96-well microtiter plate. The concentrations should range from sub-inhibitory to supra-inhibitory.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the appropriate broth medium.

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate and incubate at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The results are interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.[11]

Isobolographic Analysis for Anti-inflammatory Synergy

Isobolographic analysis is a graphical method used to assess the nature of the interaction between two drugs.

  • Dose-Response Curves: Determine the dose-response curves for each compound individually to calculate their IC50 values for the inhibition of a specific inflammatory mediator (e.g., NO, PGE2).

  • Combination Studies: Prepare combinations of the two compounds at fixed IC50 ratios (e.g., 1:1, 1:3, 3:1 of their IC50 values).

  • Experimental IC50: Determine the experimental IC50 value for each combination.

  • Isobologram Construction: Plot the IC50 values of the individual compounds on the x and y axes. The line connecting these two points is the line of additivity.

  • Data Interpretation: If the experimental IC50 values of the combinations fall below the line of additivity, the interaction is synergistic. If they fall on the line, it is additive, and if they fall above the line, it is antagonistic.[6]

Mandatory Visualizations

The following diagrams illustrate a potential experimental workflow for assessing synergy and a hypothetical signaling pathway that could be modulated by this compound in combination with another compound.

Experimental_Workflow_for_Synergy_Assessment cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Single Agent Activity (e.g., MTT Assay) B Combination Screening (Checkerboard or Fixed Ratio) A->B C Determine IC50 and FICI/CI B->C D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Signaling Pathway Analysis (Western Blot, qPCR) C->F G Xenograft Tumor Model F->G H Combination Treatment G->H I Tumor Growth Inhibition Assessment H->I

Caption: A potential experimental workflow for synergy assessment.

Signaling_Pathway cluster_0 Proposed Synergistic Anticancer Mechanism Compound_A This compound PI3K PI3K Compound_A->PI3K Inhibits NFkB NF-κB Compound_A->NFkB Inhibits Compound_B Chemotherapeutic Agent (e.g., Doxorubicin) DNA_Damage DNA Damage Compound_B->DNA_Damage Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits NFkB->Proliferation DNA_Damage->Apoptosis

Caption: A proposed signaling pathway for synergistic anticancer effects.

Conclusion

While direct experimental evidence for the synergistic effects of this compound is currently lacking, the data from structurally similar flavonoids strongly suggest its potential for synergistic interactions in various therapeutic contexts, including oncology, inflammation, and infectious diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for future investigations into the synergistic potential of this and other novel flavanones. Further research in this area is warranted to unlock the full therapeutic potential of these natural compounds in combination therapies.

References

Comparative Analysis of the Cytotoxic Potential of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guideline for Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant interest in cancer research due to their potential therapeutic properties. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone belongs to the flavanone (B1672756) subclass and its structural features suggest potential cytotoxic activity against various cancer cell lines. This guide summarizes the cytotoxic profiles of structurally analogous flavonoids, details relevant experimental protocols, and explores potential signaling pathways that may be modulated by this compound.

Data Presentation: Cytotoxicity of Structurally Similar Flavonoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of flavonoids with structural similarities to this compound, demonstrating their cytotoxic effects across a range of human cancer cell lines.

Flavonoid CompoundCancer Cell LineCell TypeIC50 (µM)Reference
5,7,3'-Trihydroxy-3,4'-dimethoxyflavoneLeukemia CellsLeukemiaHighly Cytotoxic[1]
3',4',5-TrihydroxyflavoneA549Non-small cell lung cancer< 100[2]
3',4',5-TrihydroxyflavoneMCF-7Breast Cancer12 - 24[2]
3,3',6-TrihydroxyflavoneU87Glioblastoma< 100[2]
5-Hydroxy-3',4',7-trimethoxyflavoneMCF-7Breast Cancer-[3]
5,6,7-trimethoxyflavone derivative (3c)Aspc-1Pancreatic Cancer5.30[4]
5,7,4'-trimethoxyflavoneHCT-15Colorectal CarcinomaDose-dependent inhibition[5]

Note: Specific IC50 values were not provided for all compounds in the referenced literature; "Highly Cytotoxic" and "Dose-dependent inhibition" are qualitative descriptions from the source.

Experimental Protocols: Assessing Cytotoxicity

A standard method to evaluate the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of the test compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the flavanone from the stock solution in complete culture medium. The final DMSO concentration should be less than 0.1% in all wells.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the flavanone to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[5]

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The absorbance is proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Mandatory Visualization: Potential Signaling Pathways

Based on the mechanisms of action of structurally similar flavonoids, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The diagram below illustrates a potential mechanism involving the PI3K/Akt/mTOR and MAPK pathways.

G F 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone PI3K PI3K F->PI3K Inhibition MAPK_pathway MAPK Pathway (ERK, JNK) F->MAPK_pathway Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspases Caspase Activation MAPK_pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathways modulated by the flavanone.

Workflow for Evaluating Cytotoxicity

The following diagram outlines a typical experimental workflow for assessing the cytotoxic and mechanistic properties of a novel compound like this compound.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Select Cancer Cell Lines B MTT/SRB Assay (Determine IC50) A->B C Apoptosis Assays (Annexin V, Caspase Activity) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Western Blot (Signaling Pathway Proteins) C->E D->E F Compare IC50 Values E->F G Elucidate Signaling Pathways E->G

References

A Comparative Analysis of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and Other Polymethoxyflavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone and other well-studied polymethoxyflavonoids (PMFs). The content is supported by experimental data to aid in the evaluation of their therapeutic potential.

Polymethoxyflavonoids, a class of flavonoids characterized by multiple methoxy (B1213986) groups, have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects.[1][2] This guide focuses on a comparative analysis of this compound alongside other prominent PMFs like nobiletin, tangeretin, and sinensetin, which are primarily found in citrus peels.[2]

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of various polymethoxyflavonoids. The data is presented to facilitate a direct comparison of their potency.

Table 1: Anti-inflammatory Activity of Polymethoxyflavonoids

CompoundCell LineStimulantAssayIC50 (µM)% InhibitionCitation
5,7,3',4'-TetramethoxyflavonePrimary mouse peritoneal macrophagesLPSNO ProductionNot ReportedConcentration-dependent inhibition (0.03-30 µM)[3]
NobiletinRAW 264.7LPS/IFN-γNO Production~60-7018.6-58.1% (25-100 µM)[3]
NobiletinRAW 264.7LPSNO ProductionNot ReportedSignificant suppression (6-50 µM)[3]
Tetramethyl-O-scutellarinRAW 264.7LPSNO ProductionNot ReportedSignificant inhibition at 25 µM[1]
SinensetinRAW 264.7LPSNO ProductionNot ReportedSignificant inhibition at 25 µM[1]
TangeretinRAW 264.7LPSNO ProductionNot ReportedSignificant inhibition at 25 µM[1]
5-DemethylnobiletinRAW 264.7LPSNO ProductionNot ReportedSignificant inhibition at 25 µM[1]

Table 2: Anticancer Activity of Polymethoxyflavonoids (Anti-proliferative Effects)

CompoundCancer Cell LineCancer TypeIC50 (µM)Citation
TangeretinPC-3Prostate Cancer22.12[1]
DU145Prostate Cancer46.60[1]
5-DemethylnobiletinPC-3Prostate Cancer> 50[1]
DU145Prostate Cancer> 50[1]
NobiletinPC-3Prostate CancerNo significant inhibition[1]
DU145Prostate CancerNo significant inhibition[1]
SinensetinPC-3Prostate CancerNo significant inhibition[1]
DU145Prostate CancerNo significant inhibition[1]
Tetramethyl-O-scutellarinPC-3Prostate CancerNo significant inhibition[1]
DU145Prostate CancerNo significant inhibition[1]
5,7,3',4'-TetramethoxyflavoneNCI-60 Cell LinesVarious28[4]

Note: Direct comparative experimental data for this compound was not available in the reviewed literature. Its activity can be inferred based on structure-activity relationships of related flavonoids.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the free radical scavenging ability of a compound.[5]

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.

    • Test Compound Stock Solution: Prepare a stock solution of the flavonoid in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

    • Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Procedure:

    • Add a fixed volume of the DPPH solution to a test tube or microplate well.

    • Add different concentrations of the plant extract or standard to the DPPH solution.

    • A control is prepared with the solvent and DPPH solution without the test compound.

    • The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[6]

    • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[6]

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[5]

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.[5]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay also measures the radical scavenging capacity of a compound.

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5][7]

  • Procedure:

    • Dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[7]

    • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

    • A control containing the solvent instead of the antioxidant is also prepared.

    • The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).[8]

    • The absorbance is measured at 734 nm.[8]

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.[8]

    • The IC50 value is determined from the plot of scavenging percentage against the antioxidant concentration.[8]

Anti-inflammatory Activity Assay

1. Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]

  • Cell Culture and Treatment:

    • RAW 264.7 macrophage cells are cultured in a suitable medium.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test flavonoids for a specific duration (e.g., 2 hours).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells.[1]

    • A positive control, such as dexamethasone, is often included.[1]

  • Measurement of Nitrite (B80452):

    • After a 24-hour incubation period, the cell culture supernatant is collected.[1]

    • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system.[1] The Griess reagent typically consists of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which react with nitrite to form a colored azo compound.

    • The absorbance is measured at approximately 540 nm.

  • Data Analysis:

    • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control cells.

    • IC50 values can be determined from the dose-response curve.

Anticancer Activity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Cell Seeding and Treatment:

    • Cancer cell lines of interest are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[11]

    • The cells are then treated with various concentrations of the test flavonoids for a specified period (e.g., 48 or 72 hours).[1][11]

    • Control wells with untreated cells and vehicle-only treated cells are included.

  • MTT Incubation and Formazan (B1609692) Solubilization:

    • After the treatment period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.[12]

    • The plate is incubated for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

    • The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement and Data Analysis:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the untreated or vehicle-treated control cells.

    • The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[13]

Signaling Pathways and Experimental Workflows

The biological activities of polymethoxyflavonoids are often attributed to their ability to modulate key intracellular signaling pathways.

Anti-inflammatory Signaling Pathway

Nobiletin and other PMFs have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling cluster_transcription Nuclear Translocation & Transcription cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation AP1 AP-1 MAPK->AP1 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines iNOS iNOS NFkB_nucleus->iNOS COX2 COX-2 NFkB_nucleus->COX2 AP1->Cytokines AP1->iNOS AP1->COX2 PMFs Polymethoxyflavonoids PMFs->IKK Inhibition PMFs->MAPK Inhibition

Caption: Simplified NF-κB and MAPK signaling pathways and points of inhibition by PMFs.

Experimental Workflow for Anticancer Activity Screening

A typical workflow for evaluating the anticancer potential of polymethoxyflavonoids involves a series of in vitro assays.

anticancer_workflow start Start: Polymethoxyflavonoid Compounds cell_culture 1. Cancer Cell Line Culture start->cell_culture treatment 2. Treatment with PMF concentrations cell_culture->treatment mtt_assay 3. Cell Viability Assay (e.g., MTT) treatment->mtt_assay ic50 4. Determine IC50 Values mtt_assay->ic50 apoptosis_assay 5. Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay cell_cycle 6. Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway_analysis 7. Mechanism of Action (Western Blot, qPCR) apoptosis_assay->pathway_analysis cell_cycle->pathway_analysis end End: Characterization of Anticancer Potential pathway_analysis->end

Caption: Experimental workflow for in vitro anticancer activity screening of PMFs.

References

Confirming the Binding Targets of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: An In Silico and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis to facilitate the identification of potential binding targets for the flavonoid 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. Due to the limited direct experimental and in silico data available for this specific flavanone, this guide employs a comparative approach, leveraging data from structurally similar flavonoids to predict its potential biological interactions and guide future research.

This document summarizes in silico docking performance and experimental data for analogous compounds, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support the rational design of future studies.

Predicted Binding Targets and Comparative Analysis

Based on the known activities of structurally related flavonoids, this compound is predicted to interact with key proteins involved in inflammatory and oxidative stress pathways. The following tables present in silico docking and experimental data for similar flavonoids against these potential targets.

In Silico Docking Performance of Structurally Similar Flavonoids

This table summarizes the predicted binding affinities of flavonoids with similar structural motifs to this compound against various protein targets implicated in inflammation and cancer. The docking scores, typically in kcal/mol, indicate the predicted binding energy, with more negative values suggesting a stronger interaction.

Flavonoid/CompoundTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
LuteolinActivin receptor-like kinase 5 (ALK5)Not specified, but shown to bind--
QuercetinActivin receptor-like kinase 5 (ALK5)Not specified, but shown to bind--
MyricetinActivin receptor-like kinase 5 (ALK5)Not specified, but shown to bind--
Unidentified FlavonoidMEK2-11.3--
2',5'-dihydroxy-3,4-dimethoxychalconeEpidermal Growth Factor Receptor (EGFR)-7.67Erlotinib-7.51
NaringinSpike Glycoprotein of SARS-CoV-2Lower binding energy than DexamethasoneDexamethasoneNot specified
HesperidinSARS-CoV-2 Main Protease (3CLpro)Among the top 3 candidates--
DiosminSARS-CoV-2 Main Protease (3CLpro)Among the top 3 candidates--
Experimental Binding and Inhibitory Activity of Structurally Similar Flavonoids

This table presents experimentally determined quantitative data, such as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. This data provides a basis for comparing the potential potency of this compound.

FlavonoidTarget/ActivityIC50 Value (µM)Comparison CompoundComparison IC50 (µM)
5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanoneABCG2 Inhibitor6.6--
Quercetin6-PGD Enzyme4.08 - 21.26 (range for several flavonoids)--
Myricetin6-PGD Enzyme4.08 - 21.26 (range for several flavonoids)--
Fisetin6-PGD Enzyme4.08 - 21.26 (range for several flavonoids)--
Morin6-PGD Enzyme4.08 - 21.26 (range for several flavonoids)--
Apigenin6-PGD Enzyme4.08 - 21.26 (range for several flavonoids)--
Baicalein6-PGD Enzyme4.08 - 21.26 (range for several flavonoids)--
5,6,7-trimethoxyflavone derivative (3c)Aspc-1 cancer cell line (anti-proliferative)5.30--

Experimental Protocols

To experimentally validate the predicted binding targets of this compound, the following methodologies are recommended.

In Silico Molecular Docking Protocol

Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to a protein target.[1][2][3][4][5]

  • Preparation of Receptor and Ligand:

    • The 3D structure of the target protein (receptor) is obtained from a repository like the Protein Data Bank (PDB).

    • Water molecules, co-factors, and existing ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

    • The 3D structure of the ligand (this compound) is generated and optimized using a chemical drawing tool and energy minimization.

  • Grid Generation:

    • A binding site on the receptor is defined, usually based on the location of a known inhibitor or an active site.

    • A grid box is generated around this binding site to define the search space for the docking algorithm.

  • Docking Simulation:

    • A docking program (e.g., AutoDock, GOLD, Glide) is used to explore various possible conformations, positions, and orientations of the ligand within the defined grid box.[1]

    • Algorithms like genetic algorithms or molecular dynamics are often employed to sample the conformational space.[1]

  • Scoring and Analysis:

    • A scoring function is used to estimate the binding affinity for each generated pose. The result is typically a docking score in kcal/mol.

    • The poses are ranked based on their scores, with the lowest energy pose considered the most likely binding mode.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are analyzed to understand the binding mechanism.

Tryptophan Fluorescence Quenching Assay

This biophysical assay measures the binding of a ligand to a protein by monitoring the quenching of intrinsic tryptophan fluorescence.[6][7][8][9]

  • Preparation:

    • A solution of the target protein with a known concentration is prepared in a suitable buffer.

    • A stock solution of the ligand (this compound) is prepared.

  • Fluorescence Measurement:

    • The fluorescence emission spectrum of the protein solution is recorded using a spectrofluorometer. The excitation wavelength is typically set to 280 nm or 295 nm to selectively excite tryptophan residues.

    • Aliquots of the ligand solution are incrementally added to the protein solution.

  • Data Acquisition:

    • After each addition of the ligand, the fluorescence emission spectrum is recorded. A decrease in fluorescence intensity indicates quenching, which can be due to binding.

  • Data Analysis:

    • The fluorescence quenching data is analyzed, often using the Stern-Volmer equation, to determine the binding constant (Ka) and the number of binding sites.[7]

    • It is crucial to correct for the inner filter effect, where the ligand itself absorbs light at the excitation or emission wavelengths.[6][8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.[10]

  • Ligand Immobilization:

    • The target protein (ligand) is immobilized onto the surface of a sensor chip.

  • Analyte Injection:

    • A solution of the small molecule (analyte, this compound) at various concentrations is flowed over the sensor chip surface.

  • Signal Detection:

    • Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Kinetic Analysis:

    • The association (ka) and dissociation (kd) rate constants are determined by analyzing the shape of the sensorgram (a plot of RU versus time).

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of kd to ka.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by flavonoids and represent potential targets for this compound.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α) Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Flavanone->IKK Inhibition Flavanone->NFkB Inhibition

Caption: Predicted inhibition of the NF-κB inflammatory pathway.

cluster_nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activation Flavanone 5,7,3'-Trihydroxy-6,4',5'- trimethoxyflavanone Flavanone->Keap1 Activation

Caption: Predicted activation of the Nrf2 antioxidant response pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the in silico and experimental validation of the binding targets of this compound.

Start Hypothesize Targets (based on similar flavonoids) InSilico In Silico Docking Start->InSilico Rank Rank Potential Targets (based on docking scores) InSilico->Rank Experimental Experimental Validation Rank->Experimental BindingAssay Binding Assays (SPR, Fluorescence Quenching) Experimental->BindingAssay EnzymeAssay Enzyme Inhibition Assays Experimental->EnzymeAssay CellAssay Cell-Based Assays Experimental->CellAssay Confirmation Target Confirmation BindingAssay->Confirmation EnzymeAssay->Confirmation CellAssay->Confirmation

Caption: Workflow for target identification and validation.

References

Assessing the Off-Target Effects of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the off-target effects of the novel compound 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone. Due to the limited publicly available data on the specific off-target profile of this flavanone, this document focuses on a comparative analysis with structurally related and well-characterized flavonoids: quercetin, luteolin (B72000), and apigenin (B1666066). By examining the known off-target interactions of these comparator compounds, researchers can anticipate potential off-target liabilities of this compound and design a robust experimental strategy for its comprehensive profiling.

Executive Summary

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their diverse biological activities. However, their structural similarity to endogenous signaling molecules, such as ATP, can lead to interactions with a wide range of cellular targets, resulting in off-target effects. Understanding these off-target activities is crucial for the development of safe and effective therapeutic agents. This guide presents a tiered approach to assessing the off-target profile of this compound, beginning with a comparative analysis of the known off-target profiles of quercetin, luteolin, and apigenin. Detailed experimental protocols for key assays are provided to facilitate a thorough investigation.

Comparative Off-Target Profiles of Structurally Related Flavonoids

The following tables summarize the known inhibitory activities of quercetin, luteolin, and apigenin against a panel of kinases and their interactions with G-protein coupled receptors (GPCRs). This data provides a valuable reference for predicting the potential off-target landscape of this compound.

Table 1: Comparative Kinase Inhibition Profile of Comparator Flavonoids

Kinase TargetQuercetin IC₅₀ (µM)Luteolin IC₅₀ (µM)Apigenin IC₅₀ (µM)Reference
PI3K/Akt/mTOR Pathway
PI3K3.88.0~10[1]
Akt/PKB>100~10-40>10[1]
mTOR~7.5Data Not AvailableData Not Available
MAPK Pathway
MEK1~7.0Data Not AvailableData Not Available[2]
ERK1/2Inhibits phosphorylationInhibits phosphorylationInhibits phosphorylation[2][3][4]
JNK1/2BindsData Not AvailableData Not Available[2]
p38Inhibits phosphorylationData Not Available-8.21 (Binding Energy, kcal/mol)[2][5]
Other Key Kinases
EGFR~2.9~3.5~10[6]
Src~0.6Binds directlyPotent inhibitor[3][7]
ABL1>80% inhibition at 2 µMData Not AvailableData Not Available[8][9]
Aurora A>80% inhibition at 2 µMData Not AvailableData Not Available[8][9]
Aurora B>80% inhibition at 2 µM0.357Data Not Available[8][9][10]
CDK1Data Not AvailableData Not AvailableDecreases protein levels[4]
CDK2Data Not Available60 (cell-free)Inhibits activity[1][11]
FAKData Not Available76.1% inhibition at 1 µMInhibits activation[12][13]
JAK3>80% inhibition at 2 µMData Not AvailableData Not Available[8][9]
PIM1>80% inhibition at 2 µMData Not AvailableData Not Available[8][9]

Note: IC₅₀ values can vary depending on the assay conditions. This table provides a representative overview.

Table 2: G-Protein Coupled Receptor (GPCR) Interactions of Comparator Flavonoids

GPCR Target FamilyQuercetinLuteolinApigeninReference
Cannabinoid ReceptorsUpregulates CB1R expressionData Not AvailableData Not Available[14]
Bitter Taste Receptors (T2Rs)Agonist (e.g., T2R14)Data Not AvailableData Not Available[15][16]
GPR40LigandData Not AvailableData Not Available[17]
Leptin ReceptorData Not AvailableData Not AvailableAffects pathway[18]

Proposed Experimental Strategy for Off-Target Profiling

A tiered approach is recommended to efficiently assess the off-target profile of this compound.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Cellular Target Engagement Kinase Panel Kinase Panel IC50 Determination IC50 Determination Kinase Panel->IC50 Determination Identified Hits GPCR Panel GPCR Panel GPCR Panel->IC50 Determination Enzyme/Ion Channel Panel Enzyme/Ion Channel Panel Enzyme/Ion Channel Panel->IC50 Determination Mechanism of Action Mechanism of Action IC50 Determination->Mechanism of Action CETSA CETSA Mechanism of Action->CETSA Western Blot Western Blot CETSA->Western Blot End End Western Blot->End Start Start Start->Kinase Panel

A tiered workflow for off-target profiling.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a standard method for determining the inhibitory activity of a test compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted test compound or DMSO (vehicle control).

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase.

  • Incubation: Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control. Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

G Compound Dilution Compound Dilution Reaction Setup Reaction Setup Compound Dilution->Reaction Setup Pre-incubation Pre-incubation Reaction Setup->Pre-incubation Initiation of Reaction Initiation of Reaction Pre-incubation->Initiation of Reaction Incubation Incubation Initiation of Reaction->Incubation Termination & Capture Termination & Capture Incubation->Termination & Capture Washing Washing Termination & Capture->Washing Detection Detection Washing->Detection Data Analysis Data Analysis Detection->Data Analysis G Compound Dilution Compound Dilution Assay Setup Assay Setup Compound Dilution->Assay Setup Incubation Incubation Assay Setup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Detection Detection Washing->Detection Data Analysis Data Analysis Detection->Data Analysis G Cell Treatment Cell Treatment Harvesting Harvesting Cell Treatment->Harvesting Heat Challenge Heat Challenge Harvesting->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Western Blot Analysis Western Blot Analysis Supernatant Collection->Western Blot Analysis Data Analysis Data Analysis Western Blot Analysis->Data Analysis G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Growth, Proliferation, Survival) mTOR->Transcription G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR / RTK Ras Ras GPCR->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Cellular_Response Cellular Response (Proliferation, Survival) PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the flavonoid 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone, a molecule of interest for its potential therapeutic properties. While specific cross-validation data for this particular flavanone (B1672756) is not extensively available in published literature, this document outlines a comparative framework based on established analytical techniques for flavonoids, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS).

The following sections detail the experimental protocols and performance data that can be expected when developing and validating analytical methods for this compound. The information is synthesized from validation studies of structurally similar flavonoids and general principles of analytical chemistry.

Data Presentation: A Quantitative Comparison

The selection of an analytical method is often a trade-off between sensitivity, speed, and operational cost. Below is a summary of typical performance data when comparing HPLC and UPLC methods for the analysis of flavonoids. These values serve as a benchmark for what can be expected during the validation of a method for this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC/UHPLC) Advantage of UPLC
Linearity (R²) > 0.999> 0.999Comparable
Limit of Detection (LOD) < 0.5 µg/mL< 0.1 µg/mLHigher Sensitivity
Limit of Quantification (LOQ) < 1.5 µg/mL< 0.3 µg/mLHigher Sensitivity
Precision (RSD%) < 2%< 1.5%Higher Precision
Accuracy (Recovery %) 95-105%98-102%Higher Accuracy
Analysis Time 15-30 minutes2-10 minutesFaster Analysis
Solvent Consumption HighLowMore Economical & Greener

Experimental Protocols

A robust analytical method requires a meticulously documented protocol. Below are generalized methodologies for sample preparation and chromatographic analysis.

1. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation (from a plant matrix):

  • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection & Re-extraction: Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Evaporation & Reconstitution: Combine the supernatants and evaporate to dryness under reduced pressure. Reconstitute the dried extract in a known volume of mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.

3. HPLC Method Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the analyte (e.g., 280 nm or 340 nm).

  • Injection Volume: 10 µL.

4. UPLC Method Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Diode Array Detector (DAD) and/or Mass Spectrometer (MS).

  • Injection Volume: 2 µL.

Method Validation

According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be evaluated for method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the analyte peak from other components in a chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions, and the coefficient of determination (R²) is calculated.

  • Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of the analyte is added to a sample and the recovery percentage is calculated.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a simplified representation of the flavonoid biosynthesis pathway.

Cross_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Conclusion Dev_HPLC Develop HPLC Method Val_HPLC Validate HPLC Method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Dev_HPLC->Val_HPLC Dev_UPLC Develop UPLC Method Val_UPLC Validate UPLC Method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Dev_UPLC->Val_UPLC Analyze_Samples Analyze the Same Set of Samples by Both Validated Methods Val_HPLC->Analyze_Samples Val_UPLC->Analyze_Samples Compare_Results Statistically Compare Results (e.g., t-test, Bland-Altman plot) Analyze_Samples->Compare_Results Conclusion Determine if Methods are Interchangeable Compare_Results->Conclusion

Caption: Workflow for the cross-validation of HPLC and UPLC analytical methods.

Flavonoid_Biosynthesis Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA Chalcone_Synthase Chalcone Synthase (CHS) p_Coumaroyl_CoA->Chalcone_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Chalcone_Synthase Naringenin_Chalcone Naringenin Chalcone Chalcone_Synthase->Naringenin_Chalcone Naringenin Naringenin (a Flavanone) Naringenin_Chalcone->Naringenin Flavone_Backbone Flavone Backbone Naringenin->Flavone_Backbone Target_Molecule This compound Flavone_Backbone->Target_Molecule Hydroxylation & Methylation

Caption: Simplified biosynthetic pathway leading to the formation of flavonoids.

Safety Operating Guide

Navigating the Safe Disposal of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone with appropriate personal protective equipment (PPE). Based on safety data sheets for similar flavonoid compounds, the following PPE should be worn:

  • Eye Protection: Goggles conforming to European standard EN 166 or NIOSH (US) approved standards should be worn to protect against splashes.[1][2]

  • Hand Protection: Chemically resistant, impervious gloves are necessary to prevent skin contact.[1][2]

  • Skin and Body Protection: A lab coat or long-sleeved clothing is required to protect the skin.[1][2]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust formation is likely or ventilation is poor, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

II. Step-by-Step Disposal Protocol

The disposal of this compound should follow the guidelines for hazardous chemical waste as stipulated by regulations such as the Resource Conservation and Recovery Act (RCRA).[4][5]

  • Waste Identification and Classification:

    • Treat this compound waste as hazardous chemical waste.

    • The waste may be in solid form (e.g., unused reagent, contaminated lab supplies) or dissolved in a solvent.

  • Segregation of Waste:

    • Do not mix this waste with incompatible materials. For instance, acids should not be mixed with bases or reactive metals.[6]

    • If the flavanone (B1672756) is dissolved in a solvent, it should be disposed of in the appropriate solvent waste stream (e.g., halogenated or non-halogenated organic solvent waste).

  • Containerization:

    • Use a chemically compatible container for waste collection. Plastic containers are often preferred.[7] The original container, if in good condition, can be reused for waste.[6]

    • Ensure the container is in good condition, free from leaks or damage, and has a tightly fitting cap.[3][4][6]

    • Keep the waste container closed at all times, except when adding waste.[3][6][7]

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste".[4][6]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

    • Indicate all constituents of the waste, including any solvents and their approximate concentrations.

    • Include the date when waste was first added to the container (generation start date), the name of the principal investigator, and the laboratory location (building and room number).[4][6]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]

    • The SAA must be inspected weekly for any signs of leakage.[5][6]

    • Follow the storage limits for hazardous waste as defined by the EPA and your institution's Environmental Health and Safety (EH&S) office.

  • Disposal Request:

    • Once the container is full or has reached its storage time limit, contact your institution's EH&S office to arrange for a pickup.[7]

    • Do not dispose of this compound down the drain or in the regular trash.[4]

III. Quantitative Guidelines for Hazardous Waste Storage

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by the EPA for academic laboratories.[4][7]

ParameterGuidelineCitation
Maximum Volume in SAA 55 gallons of hazardous waste[7]
Maximum Amount of Acutely Toxic Waste (P-list) 1 quart of liquid or 1 kilogram of solid[7]
Maximum Storage Time in SAA Up to 12 months from the accumulation start date, provided volume limits are not exceeded.[7]
Container Removal from SAA Within 3 calendar days after the container becomes full.[6][7]

IV. Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Identify Waste as Hazardous Chemical Waste A->B C Step 3: Segregate from Incompatible Materials B->C D Step 4: Use a Labeled, Compatible Waste Container C->D E Step 5: Store in Designated Satellite Accumulation Area (SAA) D->E F Step 6: Conduct Weekly Inspections of SAA E->F G Step 7: Arrange for EH&S Waste Pickup When Full or Time Limit Reached F->G H Step 8: Professional Waste Disposal G->H

References

Personal protective equipment for handling 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesConforming to EN 166 (EU) or NIOSH (US) standards.[1][3]To protect against dust particles and potential splashes.
Hand Protection Protective GlovesChemical-resistant gloves (e.g., nitrile, neoprene).[4]To prevent skin contact and irritation.
Body Protection Laboratory CoatLong-sleeved.To protect skin and personal clothing from contamination.
Respiratory Protection Dust Mask/RespiratorUse a NIOSH/MSHA or European Standard EN 136 approved respirator if handling large quantities or if dust formation is significant.[1]To prevent inhalation of fine particles.
Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.

    • Assemble all necessary equipment and reagents before commencing work.

  • Handling the Compound :

    • Don the appropriate PPE as outlined in the table above.

    • When weighing or transferring the solid compound, perform these actions carefully to minimize dust generation.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.[1]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][2]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1][2]

    • Ingestion : Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][2]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

    • MedchemExpress suggests storage at room temperature in the continental US, but for stock solutions, -80°C for 6 months or -20°C for 1 month is recommended.[5]

Disposal Plan

A clear plan for waste disposal is essential for laboratory safety and environmental compliance.[6]

  • Waste Segregation :

    • Segregate waste containing this compound from other laboratory waste streams.

  • Solid Waste Disposal :

    • For small quantities of solid waste, if deemed non-hazardous by your institution's environmental health and safety (EHS) office, it may be permissible to dispose of it in the regular trash, provided it is securely packaged.[7][8]

    • Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a designated, sealed waste container.

  • Liquid Waste Disposal :

    • Solutions containing this compound should be collected in a clearly labeled, sealed waste container.

    • Disposal down the sanitary sewer is generally not recommended without prior approval from the institution's EHS office.[9][10] Some non-hazardous chemical liquids may be suitable for sewer disposal if heavily diluted, but this requires verification.[10]

  • Container Disposal :

    • Empty containers should be thoroughly rinsed. The rinsate should be collected as hazardous waste.[6]

    • After rinsing, deface or remove the label before disposing of the container in the regular trash or recycling.[9]

  • Consult EHS :

    • Always consult your institution's EHS guidelines for specific procedures on chemical waste disposal.[7][10]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Waste Disposal cluster_exposure In Case of Exposure Prep Gather Materials & Verify Emergency Equipment DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh/Transfer Compound in Ventilated Area DonPPE->Weigh Experiment Perform Experimental Procedure Weigh->Experiment Clean Clean Work Area Experiment->Clean Exposure Exposure Event (Skin/Eye/Inhalation) Experiment->Exposure Potential Hazard Store Store Compound Properly Clean->Store DoffPPE Doff and Dispose of PPE Store->DoffPPE Segregate Segregate Chemical Waste DoffPPE->Segregate Dispose Dispose of Waste per Institutional Guidelines Segregate->Dispose FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.